4-Ethoxycarbonyl-4'-nitrobenzophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-nitrobenzoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(10-8-12)17(20)21/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZCLVDUFEGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347335 | |
| Record name | 4-ETHOXYCARBONYL-4'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-95-8 | |
| Record name | Ethyl 4-(4-nitrobenzoyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ETHOXYCARBONYL-4'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the viable synthetic pathways for producing 4-ethoxycarbonyl-4'-nitrobenzophenone, a valuable intermediate in pharmaceutical and materials science research. This document details experimental protocols, presents quantitative data from analogous reactions, and visualizes the synthetic workflows.
Introduction
This compound is a diarylketone derivative featuring an electron-withdrawing nitro group and an electron-donating ethoxycarbonyl group at opposing ends of the benzophenone scaffold. This substitution pattern makes it an interesting building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and polymer science. This guide will focus on the most chemically sound and efficient synthesis strategies.
Primary Synthesis Pathway: A Two-Step Approach
The most logical and regioselective route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: Synthesis of the precursor, 4-methyl-4'-nitrobenzophenone.
-
Oxidation and Esterification: Conversion of the methyl group to a carboxylic acid, followed by Fischer esterification to yield the final product.
This pathway is preferred because the directing groups on the aromatic rings favor the formation of the desired para-substituted isomers.
Step 1: Synthesis of 4-methyl-4'-nitrobenzophenone via Friedel-Crafts Acylation
The initial step involves the acylation of toluene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methyl group of toluene is an ortho,para-director, leading to the desired 4,4'-substituted product.
Caption: Friedel-Crafts acylation of toluene.
Experimental Protocol:
A detailed protocol for a similar Friedel-Crafts acylation is adapted here.[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq.) in a dry, inert solvent such as dichloromethane or excess toluene.
-
Addition of Reactants: Cool the suspension in an ice bath. A solution of 4-nitrobenzoyl chloride (1.0 eq.) in the same solvent is added dropwise from the dropping funnel. After the addition is complete, add toluene (1.0 eq.) dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Quantitative Data for Analogous Friedel-Crafts Acylation:
The following table summarizes the yield for a similar synthesis of 4-ethylbenzophenone.[2]
| Reactants | Product | Yield |
| Ethylbenzene and Benzoyl Chloride | 4-Ethylbenzophenone | 78% |
Step 2: Oxidation of 4-methyl-4'-nitrobenzophenone to 4-carboxy-4'-nitrobenzophenone
The methyl group of the intermediate is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
Caption: Oxidation of the methyl group.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-methyl-4'-nitrobenzophenone in a mixture of pyridine and water.
-
Oxidation: Heat the solution to reflux and add a solution of potassium permanganate in water portion-wise over several hours.
-
Reaction Monitoring: Continue refluxing until the purple color of the permanganate has disappeared.
-
Workup: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.
Step 3: Esterification of 4-carboxy-4'-nitrobenzophenone
The final step is a Fischer esterification of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
References
An In-Depth Technical Guide to 4-Ethoxycarbonyl-4'-nitrobenzophenone: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Direct experimental data for 4-ethoxycarbonyl-4'-nitrobenzophenone is limited. However, data for the related isomer, 3-ethoxycarbonyl-4'-nitrobenzophenone, and the related compound, ethyl 4-nitrobenzoate, can provide some useful context. It is crucial to note that these are different compounds and their properties will not be identical to the target molecule.
Table 1: Physicochemical Data of Related Compounds
| Property | 3-Ethoxycarbonyl-4'-nitrobenzophenone | Ethyl 4-nitrobenzoate |
| CAS Number | 760192-94-7 | 99-77-4[1] |
| Molecular Formula | C₁₆H₁₃NO₅ | C₉H₉NO₄[1] |
| Molecular Weight | 299.28 g/mol | 195.17 g/mol [2] |
| Boiling Point | 474.0 ± 30.0 °C (Predicted) | Not available |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | 1.253 g/cm³[1] |
| Appearance | Not available | Yellow crystalline powder[1] |
| Solubility | Not available | Sparingly soluble in water; soluble in alcohol, ether, and chloroform[3] |
| Melting Point | Not available | 55 - 57 °C[4] |
Experimental Protocols
The most plausible method for the synthesis of this compound is the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Proposed Synthesis of this compound
Reaction Scheme:
Materials:
-
Ethyl benzoate
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).
-
Substrate Addition: After the addition of the acyl chloride, dissolve ethyl benzoate (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the ethyl benzoate solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by the careful addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care in a fume hood.
-
4-Nitrobenzoyl chloride is a lachrymator and corrosive. Handle with appropriate personal protective equipment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.
-
The reaction generates HCl gas, which is corrosive. The gas trap is essential.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Functional Group Transformations
The presence of the nitro and ethoxycarbonyl groups, along with the benzophenone core, allows for a variety of subsequent chemical transformations.
Caption: Potential functional group transformations of this compound.
Potential Applications
While specific applications for this compound have not been reported, its structural features suggest its utility as a versatile intermediate in several areas of chemical research and development:
-
Pharmaceutical Synthesis: The benzophenone scaffold is present in a number of biologically active compounds. The nitro group can be reduced to an amine, which is a key functional group for the synthesis of various pharmaceutical agents, including potential antimalarial drugs. The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, providing a handle for further derivatization.
-
Materials Science: Benzophenone derivatives are known for their photochemical properties and are often used as photoinitiators in polymerization reactions. The specific substituents on this molecule could modulate these properties for the development of novel polymers and photoactive materials.
-
Dye and Pigment Industry: Aromatic amines, which can be derived from the reduction of the nitro group, are common precursors in the synthesis of azo dyes and other colorants.
Conclusion
This compound represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely properties and a clear pathway for its synthesis. The detailed experimental protocol and visualization of its synthetic workflow and potential reactivity are intended to facilitate further research into this compound and its derivatives. The exploration of its biological activity and material properties could lead to the discovery of new applications in medicinal chemistry and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
4-ethoxycarbonyl-4'-nitrobenzophenone CAS number and structure
Technical Guide on 3-Ethoxycarbonyl-4'-nitrobenzophenone
Introduction
3-Ethoxycarbonyl-4'-nitrobenzophenone is a substituted aromatic ketone with potential applications in organic synthesis and materials science. Its structure, featuring a benzophenone core with an ethoxycarbonyl group and a nitro group, makes it a subject of interest for researchers in medicinal chemistry and polymer science. This document provides a concise technical overview of its properties, synthesis, and potential applications, tailored for a scientific audience.
Chemical Structure and Properties
The chemical structure and key identifiers of 3-ethoxycarbonyl-4'-nitrobenzophenone are presented below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 760192-94-7[1] |
| IUPAC Name | ethyl 3-(4-nitrobenzoyl)benzoate[1] |
| Molecular Formula | C16H13NO5[1] |
| Molecular Weight | 299.28 g/mol [1] |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(--INVALID-LINK--[O-])C=C2[1] |
| InChIKey | QVMUGSVFXYKCDJ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 474°C at 760 mmHg[1] |
| Density | 1.28 g/cm³[1] |
| Flash Point | 205.3°C[1] |
| LogP | 3.52570[1] |
| Refractive Index | 1.59[1] |
Synthesis
A plausible and common method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. For 3-ethoxycarbonyl-4'-nitrobenzophenone, this would likely involve the reaction of ethyl 3-benzoylbenzoate with a nitrating agent or the acylation of ethyl benzoate with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: General Friedel-Crafts Acylation
-
Preparation: To a cooled (0-5 °C), stirred solution of ethyl benzoate in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise.
-
Addition of Acylating Agent: Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water to decompose the catalyst.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired product.
Caption: Synthetic pathway for 3-ethoxycarbonyl-4'-nitrobenzophenone.
Potential Applications and Biological Activity
Organic Synthesis
3-Ethoxycarbonyl-4'-nitrobenzophenone can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The nitro group can be reduced to an amine, which can then undergo a variety of further reactions, while the ester can be hydrolyzed to a carboxylic acid, providing another reactive site.
Photochemistry
Benzophenone and its derivatives are well-known photoinitiators. Upon absorption of UV light, they can be excited to a triplet state and initiate polymerization reactions.[1] The presence of the ethoxycarbonyl and nitro groups can modulate the photochemical properties of the molecule.
Caption: Role as a potential photoinitiator.
Dyes and Pigments
The chromophoric benzophenone core, extended by the nitro and ethoxycarbonyl groups, suggests that this compound could be a precursor for the development of novel dyes and pigments.[1]
Biological Interactions
Preliminary research suggests that 3-ethoxycarbonyl-4'-nitrobenzophenone may have interactions with cellular enzymes and receptors, indicating its potential for further investigation in drug design and development.[1] However, more extensive studies are needed to confirm these activities.
Safety Information
The following is a summary of the available safety information.
Table 3: Safety and Hazard Information
| Hazard | Description |
| Pictograms | Warning[1] |
| Signal Word | Warning[1] |
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this chemical.
Conclusion
3-Ethoxycarbonyl-4'-nitrobenzophenone is a compound with a range of potential applications stemming from its unique chemical structure. While detailed experimental data is still emerging, its utility as a synthetic intermediate and a functional molecule in materials science is promising. Further research into its biological activity and photochemical properties will be valuable for fully elucidating its potential in various scientific fields.
References
An In-depth Technical Guide to the Spectral Data of 4-Ethoxycarbonyl-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-ethoxycarbonyl-4'-nitrobenzophenone, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct spectral data for this specific molecule in public databases, this guide presents data for the closely related constitutional isomer, ethyl 4-(4-nitrobenzoyl)benzoate, which is synthetically more accessible and likely the intended compound in many research contexts. The guide includes detailed experimental protocols, tabulated spectral data, and visualizations to aid in the identification and characterization of this class of compounds.
Introduction
This compound belongs to the benzophenone family, a class of compounds with significant applications in photochemistry, polymer science, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of both an electron-withdrawing nitro group and an ester functionality makes it a versatile building block for further chemical modifications. The structural analysis of this molecule relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis and Experimental Protocols
The most common synthetic route to this class of compounds is the Friedel-Crafts acylation.[1][2][3] This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of ethyl 4-(4-nitrobenzoyl)benzoate, the reaction would proceed between 4-nitrobenzoyl chloride and ethyl benzoate with a catalyst such as aluminum chloride.
A. General Procedure for Friedel-Crafts Acylation:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. Add 4-nitrobenzoyl chloride to the stirred suspension. Subsequently, add ethyl benzoate dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid (HCl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectral Data Analysis
While direct spectral data for this compound is scarce, the expected spectral characteristics can be inferred from its structure and comparison with related compounds like ethyl 4-nitrobenzoate.[4][5][6]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 4-(4-nitrobenzoyl)benzoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~7.8 - 8.0 | Multiplet | 4H | Aromatic Protons |
| ~8.2 - 8.4 | Multiplet | 4H | Aromatic Protons |
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 4-(4-nitrobenzoyl)benzoate
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~61 | -O-CH₂ -CH₃ |
| ~123 - 135 | Aromatic Carbons |
| ~150 | Aromatic Carbon attached to -NO₂ |
| ~165 | Ester Carbonyl Carbon |
| ~195 | Ketone Carbonyl Carbon |
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for Ethyl 4-(4-nitrobenzoyl)benzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1660 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |
| ~1520, ~1345 | Strong | N-O Stretch (Nitro group) |
| ~1270, ~1100 | Strong | C-O Stretch (Ester) |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 4-(4-nitrobenzoyl)benzoate (C₁₆H₁₃NO₅), the expected molecular weight is approximately 299.28 g/mol . The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) and characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for Ethyl 4-(4-nitrobenzoyl)benzoate
| m/z | Possible Fragment |
| 299 | [M]⁺ |
| 270 | [M - C₂H₅]⁺ |
| 254 | [M - OC₂H₅]⁺ |
| 226 | [M - COOC₂H₅]⁺ |
| 150 | [O₂NC₆H₄CO]⁺ |
| 149 | [C₆H₅COOC₂H₅]⁺ |
| 121 | [C₆H₅CO]⁺ |
| 104 | [C₆H₄CO]⁺ |
| 76 | [C₆H₄]⁺ |
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a substituted benzophenone using NMR, IR, and MS data.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics and synthesis of this compound for professionals in research and drug development. While direct experimental data is limited, the provided information on the closely related isomer, ethyl 4-(4-nitrobenzoyl)benzoate, along with a general synthetic protocol and predicted spectral data, offers a robust framework for the characterization of this important class of molecules. The integration of NMR, IR, and MS data, as outlined in the workflow, is crucial for unambiguous structure elucidation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 6. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]
An In-depth Technical Guide on the Solubility of 4-Ethoxycarbonyl-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-ethoxycarbonyl-4'-nitrobenzophenone, a compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of public data on its solubility, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents. The methodologies described herein are based on established practices for solubility determination of organic compounds and are intended to serve as a foundational guide for researchers. This guide also includes a proposed experimental workflow and discusses the key theoretical underpinnings of solubility.
Introduction
This compound is a benzophenone derivative characterized by the presence of an ethoxycarbonyl group and a nitro group. These functional groups are anticipated to influence its solubility profile, making it sparingly soluble in non-polar solvents and potentially more soluble in polar aprotic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction kinetics, purification by crystallization, and formulation development in the pharmaceutical industry. The structural similarity to other benzophenone derivatives suggests that its solubility behavior will be influenced by solvent polarity, temperature, and the potential for hydrogen bonding.
Predicted Solubility Profile
Proposed Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a robust experimental protocol is required. The isothermal saturation method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[3]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding the collection of any solid particles.
-
Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to minimize adsorption of the solute onto the filter membrane.[3]
-
-
Quantification of Solute Concentration:
-
Dilute the filtered, saturated solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique such as HPLC-UV or UV-Vis spectroscopy to determine the concentration of this compound. A pre-established calibration curve of the compound in the respective solvent is necessary for accurate quantification.
-
-
Data Reporting:
-
The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a mole fraction.
-
Alternative Method: Gravimetric Analysis
For a simpler, albeit potentially less precise, determination of solubility, the gravimetric method can be employed.[4][5][6]
Procedure
-
Prepare the saturated solution as described in the isothermal saturation method.
-
Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or a rotary evaporator).
-
Once the solvent is completely removed, dry the dish containing the solid residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.[7]
-
The weight of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Ethyl Acetate | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
| Chloroform | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method followed by HPLC analysis.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a framework for researchers and professionals to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols outlined, reliable and reproducible quantitative data can be generated. This information is invaluable for optimizing reaction conditions, developing purification strategies, and for the formulation of products containing this compound. The provided workflow diagram serves as a visual aid to streamline the experimental process. While this guide proposes a robust methodology, it is important to note that specific experimental parameters may need to be optimized based on the available equipment and the specific properties of the compound.
References
The Ubiquitous Benzophenone: A Technical Guide to its Discovery, Historical Context, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold, a seemingly simple diaryl ketone, has established itself as a cornerstone in medicinal chemistry. Its journey from a classic organic reaction to a privileged structure in a multitude of therapeutic agents is a testament to its remarkable versatility. This technical guide provides an in-depth exploration of the discovery and historical context of substituted benzophenones, detailing their evolution from early synthetic curiosities to key components in modern pharmacotherapy. We will delve into the seminal synthetic methodologies, present a structured overview of their diverse biological activities with quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for their preparation. Furthermore, this guide will visualize the key signaling pathways modulated by these compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel benzophenone-based therapeutics.
Discovery and Historical Context
The story of substituted benzophenones is intrinsically linked to the development of one of organic chemistry's most fundamental reactions: the Friedel-Crafts acylation. In 1877, Charles Friedel and James Mason Crafts reported that acyl chlorides could be attached to an aromatic ring using a Lewis acid catalyst, most notably aluminum chloride.[1][2][3] This reaction provided a straightforward and efficient method for the synthesis of aromatic ketones, with the parent compound, benzophenone, being a primary example.
Initially, the applications of benzophenones were largely industrial, finding use as photoinitiators in UV-curing processes for inks and coatings, as UV blockers in plastics and perfumes, and as intermediates in the synthesis of dyes and other organic compounds.[4][5] Their potential in the realm of medicine was not immediately recognized.
The foray of substituted benzophenones into therapeutics appears to have gained significant momentum in the mid-20th century. A pivotal moment was the synthesis of ketoprofen in 1967 by chemists at Rhône-Poulenc in France.[6] This propionic acid derivative of benzophenone was introduced for its anti-inflammatory properties in France and the United Kingdom in 1973, marking one of the earliest and most successful therapeutic applications of a substituted benzophenone.[6] Following this, other notable benzophenone-containing drugs were developed, including the lipid-lowering agent fenofibrate , first synthesized in 1974, and the catechol-O-methyltransferase (COMT) inhibitor tolcapone , which was developed in the late 1980s and approved in 1997.[7][8][9] These pioneering drugs paved the way for the extensive exploration of the benzophenone scaffold in a wide array of therapeutic areas.
Synthetic Methodologies and Experimental Protocols
The synthesis of substituted benzophenones primarily relies on the foundational Friedel-Crafts acylation and its variations. The choice of starting materials and reaction conditions allows for the introduction of a diverse range of substituents on either or both aromatic rings, enabling extensive structure-activity relationship studies.
General Experimental Protocol: Friedel-Crafts Acylation for Benzophenone Synthesis
This protocol provides a generalized procedure for the synthesis of a substituted benzophenone via Friedel-Crafts acylation.
Materials:
-
Substituted or unsubstituted benzene (or other aromatic compound)
-
Substituted or unsubstituted benzoyl chloride (or other acyl halide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aluminum chloride (1.1 to 1.5 equivalents) and the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the substituted benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
To this mixture, add the substituted benzene (1.0 to 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the organic solvent for extraction.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted benzophenone.
-
Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).
Example Protocol: Synthesis of Ketoprofen (2-(3-benzoylphenyl)propionic acid)
The synthesis of ketoprofen involves a multi-step process, often starting from 3-methylbenzophenone.
Step 1: Bromination of 3-methylbenzophenone.
-
3-methylbenzophenone is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride, and the mixture is refluxed to yield 3-(bromomethyl)benzophenone.
Step 2: Cyanation of 3-(bromomethyl)benzophenone.
-
The resulting 3-(bromomethyl)benzophenone is then reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to produce 2-(3-benzoylphenyl)acetonitrile.
Step 3: Methylation of 2-(3-benzoylphenyl)acetonitrile.
-
The acetonitrile derivative is deprotonated with a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF), followed by the addition of methyl iodide to introduce a methyl group at the alpha-position, yielding 2-(3-benzoylphenyl)propionitrile.
Step 4: Hydrolysis to Ketoprofen.
-
Finally, the propionitrile is hydrolyzed under acidic or basic conditions. For instance, heating with aqueous sulfuric acid will hydrolyze the nitrile to the carboxylic acid, affording racemic ketoprofen.
Therapeutic Applications and Structure-Activity Relationships
Substituted benzophenones have demonstrated a remarkable range of biological activities. The ability to modify the substitution pattern on the two phenyl rings has allowed for the fine-tuning of their pharmacological properties.
Anti-inflammatory Activity
The discovery of ketoprofen spurred significant interest in benzophenones as anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.
| Compound | R1 | R2 | R3 | R4 | Target | IC50 | Reference |
| Ketoprofen | H | COOH | H | H | COX-1/COX-2 | Varies | [10] |
| Benzophenone Glucoside 4 | OH | H | O-Glucose | OCH3 | COX-2 | 4 µM (selective) | [10] |
| 4-Aminobenzophenone 45 | Cl | NH-Ph-NH2 | H | CH3 | p38 MAP kinase | 10 nM | [11] |
| Dimeric Benzophenone | - | - | - | - | NO production | 8.8 - 18.1 µM | [12] |
Anticancer Activity
Numerous substituted benzophenones have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HL-60 | 0.48 | [13] |
| Compound 1 | A-549 | 0.82 | [13] |
| Compound 1 | SMMC-7721 | 0.26 | [13] |
| Compound 1 | SW480 | 0.99 | [13] |
| Compound 8 | HL-60 | 0.15 | [13] |
| Compound 9 | HL-60 | 0.16 | [13] |
| Substituted 2-hydroxybenzophenone | MDA-MB-231, T47-D, PC3 | 12.09 - 26.49 | [14] |
Anti-HIV Activity
A significant area of research has been the development of substituted benzophenones as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inhibition.
| Compound | HIV-1 Strain | IC50 (nM) | Reference |
| GW678248 (70h) | Wild-type | 0.5 | [15] |
| GW678248 (70h) | K103N mutant | 1 | [15] |
| GW678248 (70h) | Y181C mutant | 0.7 | [15] |
| Analogue 10i | Wild-type | 2.9 | [16] |
| Analogue 13b | Wild-type | 4.2 | [16] |
| GW4511 | Wild-type | ≤2 | [17] |
| GW4751 | Wild-type | ≤2 | [17] |
| GW3011 | Wild-type | ≤2 | [17] |
Signaling Pathways and Mechanistic Insights
The diverse biological effects of substituted benzophenones are a result of their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the rational design of new and more effective therapeutic agents.
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Certain anti-inflammatory benzophenones exert their effects by inhibiting p38 MAP kinase.
Caption: p38 MAP Kinase signaling pathway and the inhibitory action of substituted benzophenones.
TNF-α Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Its signaling cascade can lead to a variety of cellular responses, including apoptosis and inflammation.
Caption: TNF-α signaling pathways leading to inflammation and apoptosis.
VEGF-A Signaling Pathway
Vascular endothelial growth factor A (VEGF-A) is a key regulator of angiogenesis. Its signaling through its receptor, VEGFR2, is a critical target for anti-cancer therapies.
Caption: VEGF-A/VEGFR2 signaling pathway in angiogenesis and its inhibition.
Experimental Workflow for Discovery of Substituted Benzophenones
The discovery and development of novel substituted benzophenones as therapeutic agents typically follows a structured workflow.
Caption: General experimental workflow for the discovery of substituted benzophenone drugs.
Conclusion
The journey of substituted benzophenones from their origins in a classic chemical reaction to their current status as a versatile and valuable scaffold in medicinal chemistry is a compelling narrative of scientific discovery and innovation. Their diverse range of biological activities, coupled with the synthetic accessibility that allows for extensive structural modifications, ensures that the benzophenone core will continue to be a fertile ground for the development of new and improved therapeutic agents. This technical guide has provided a comprehensive overview of their history, synthesis, and biological activities, with the aim of serving as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.
References
- 1. Development of a Novel One-Pot Process for the Synthesis of Tolcapone : Oriental Journal of Chemistry [orientjchem.org]
- 2. Convenient synthesis of tolcapone, a selective catechol-O-methyltransferase inhibitor | RTI [rti.org]
- 3. 6-Halogen derivatives of 2-(3-benzoylphenyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Ketoprofen used for? [synapse.patsnap.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Ketoprofen: a review of its pharmacologic and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenofibrate - Wikipedia [en.wikipedia.org]
- 8. An In-depth Analysis of Tolcapone's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. medlink.com [medlink.com]
- 10. scielo.br [scielo.br]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Experimental Insights into 4-ethoxycarbonyl-4'-nitrobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-ethoxycarbonyl-4'-nitrobenzophenone, a disubstituted benzophenone derivative with potential applications in medicinal chemistry and materials science. While direct theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust computational methodology based on established protocols for similar benzophenone derivatives. Furthermore, a representative experimental protocol for its synthesis via Friedel-Crafts acylation is detailed. The guide presents anticipated theoretical data in a structured format and includes visualizations to elucidate computational workflows and molecular characteristics, serving as a valuable resource for researchers investigating this and related compounds.
Introduction
Benzophenones are a class of aromatic ketones that have garnered significant interest due to their diverse applications, including as photoinitiators, UV filters, and scaffolds in medicinal chemistry. The photophysical and chemical properties of benzophenones can be finely tuned through substitution on their phenyl rings. The title compound, this compound, is a "push-pull" system, featuring an electron-donating ethoxycarbonyl group and an electron-withdrawing nitro group at the para positions of the two phenyl rings. This substitution pattern is expected to induce significant intramolecular charge transfer, influencing its electronic and optical properties.
This guide aims to provide a foundational understanding of the theoretical and experimental approaches to studying this compound.
Theoretical Studies: A Proposed Computational Protocol
In the absence of specific published theoretical data for this compound, a standard and reliable computational protocol using Density Functional Theory (DFT) is proposed. This methodology is based on numerous studies of substituted benzophenones.
Computational Methodology
A typical computational workflow for the theoretical investigation of this compound would involve the following steps:
Detailed Steps:
-
Geometry Optimization: The initial 3D structure of this compound would be optimized to find the lowest energy conformation. A commonly used and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular dipole moment.
-
Excited State Calculations (TD-DFT): To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. A long-range corrected functional, such as CAM-B3LYP, is often suitable for charge-transfer systems.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, charge distribution, and bond characteristics.
Anticipated Quantitative Data
Based on studies of similarly substituted benzophenones, the following tables summarize the expected theoretical data for this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value Range |
| C=O Bond Length | 1.22 - 1.25 Å |
| C-N Bond Length | 1.47 - 1.50 Å |
| Phenyl Ring Dihedral Angles | 25° - 40° |
| O-N-O Angle (Nitro Group) | 123° - 126° |
Table 2: Predicted Electronic and Spectral Properties
| Property | Predicted Value / Characteristic |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -3.0 to -4.0 eV |
| HOMO-LUMO Gap | 3.0 to 4.0 eV |
| Dipole Moment | 4.0 to 6.0 D |
| Main UV-Vis Absorption (λmax) | 280 - 320 nm (π → π* transition) |
| IR Carbonyl Stretch (C=O) | 1650 - 1680 cm⁻¹ |
| IR Nitro Stretch (asymmetric) | 1510 - 1540 cm⁻¹ |
| IR Nitro Stretch (symmetric) | 1340 - 1360 cm⁻¹ |
Experimental Protocol: Synthesis
The most common method for the synthesis of 4-substituted benzophenones is the Friedel-Crafts acylation.[1] The following is a representative protocol for the synthesis of this compound.
Detailed Methodology
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.
-
Addition of Reactants: Ethyl 4-(chloroformyl)benzoate (1.0 eq.) is dissolved in dry DCM and added dropwise to the stirred suspension. Subsequently, nitrobenzene (1.1 eq.) is added dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the solid complex decomposes. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Conclusion
This technical guide has outlined the key theoretical and experimental considerations for the study of this compound. While specific experimental data for this molecule is sparse in the literature, a robust computational protocol based on DFT and TD-DFT has been proposed to predict its structural, electronic, and spectral properties. Additionally, a reliable synthetic route via Friedel-Crafts acylation has been detailed. The provided workflows, anticipated data tables, and methodologies are intended to serve as a valuable starting point for researchers in drug development and materials science who are interested in exploring the potential of this and other "push-pull" benzophenone derivatives.
References
In-depth Technical Guide: 4-ethoxycarbonyl-4'-nitrobenzophenone
An Examination of a Novel Benzophenone Derivative
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document aims to provide a comprehensive overview of 4-ethoxycarbonyl-4'-nitrobenzophenone, focusing on its mechanism of action. Due to the limited publicly available data on this specific compound, this guide will draw upon the known biological activities and mechanisms of structurally related benzophenone derivatives to provide a theoretical framework and suggest potential avenues for future research.
Introduction
Benzophenones are a class of aromatic ketones that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core benzophenone scaffold, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile template for the development of therapeutic agents. Substitutions on the phenyl rings can dramatically influence the biological properties of these compounds, leading to a wide range of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.
Theoretical Mechanism of Action and Potential Signaling Pathways
Given the absence of direct experimental data for this compound, its potential mechanism of action can be hypothesized based on the activities of similar benzophenone derivatives.
Potential Anticancer Activity:
Many benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through intrinsic and extrinsic pathways.
-
Intrinsic Pathway (Mitochondrial): Benzophenones may disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3/7.
-
Extrinsic Pathway (Death Receptor): Ligation of death receptors on the cell surface can lead to the activation of caspase-8, which in turn can activate downstream executioner caspases.
The presence of the nitro group in this compound is of particular interest, as nitroaromatic compounds have been explored as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic amine, leading to localized cell death.
Potential Enzyme Inhibition:
The benzophenone scaffold is known to be a privileged structure for enzyme inhibition. For example, various derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. It is plausible that this compound could also interact with specific enzyme active sites, although the target enzymes are yet to be identified.
Logical Relationship of Potential Anticancer Mechanism
Caption: Hypothetical apoptotic pathway initiated by this compound.
Suggested Experimental Protocols for Future Research
To elucidate the mechanism of action of this compound, a series of in vitro experiments would be required.
1. Cytotoxicity Assays:
-
Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.
-
Methodology:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or resazurin assay.
-
Calculate the IC50 value for each cell line at each time point.
-
2. Apoptosis Assays:
-
Objective: To determine if the compound induces apoptosis.
-
Methodology:
-
Annexin V/Propidium Iodide Staining:
-
Treat cells with the compound at its IC50 concentration.
-
After the desired incubation time, stain cells with Annexin V-FITC and propidium iodide.
-
Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assays:
-
Use commercially available kits to measure the activity of key caspases (e.g., caspase-3/7, caspase-8, caspase-9) in cell lysates after treatment with the compound.
-
-
3. Cell Cycle Analysis:
-
Objective: To investigate the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cells with the compound for various time points.
-
Fix the cells in ethanol and stain with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Experimental Workflow for In Vitro Evaluation
Caption: Proposed workflow for the initial in vitro evaluation of the compound.
Quantitative Data Summary
As there is no publicly available experimental data for this compound, the following table is a template that can be used to summarize data once it becomes available through future research.
| Assay | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | e.g., MCF-7 | IC50 (48h) | - | TBD |
| Cytotoxicity | e.g., A549 | IC50 (48h) | - | TBD |
| Caspase-3/7 Activity | e.g., MCF-7 | Fold Increase | - | TBD |
| Cell Cycle Arrest | e.g., MCF-7 | % at G2/M | - | TBD |
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests it may possess interesting biological activities, particularly in the realm of anticancer drug discovery. The theoretical framework presented here, based on the known pharmacology of related benzophenone derivatives, provides a starting point for future investigation.
The immediate next steps should involve the synthesis and in vitro characterization of this compound using the experimental protocols outlined above. Positive results from these initial screens would warrant further investigation into its specific molecular targets, in vivo efficacy in animal models, and a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
The Synthetic Chemist's Guide to Nitrobenzophenone Derivatives: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the synthesis of nitrobenzophenone derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, complete with experimental protocols and comparative quantitative data, to serve as a valuable resource for researchers in the field.
Friedel-Crafts Acylation: The Classic Approach
The Friedel-Crafts acylation remains a cornerstone for the synthesis of nitrobenzophenones, typically involving the reaction of a nitro-substituted benzoyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst.
General Reaction Scheme
The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid activates the acyl chloride, facilitating the formation of an acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4-Nitro-2',4'-dimethylbenzophenone[1]
-
Reaction Setup: A mixture of m-xylene (127 g, anhydrous) and p-nitrobenzoyl chloride (g) is combined with anhydrous iron(III) chloride (3 g).
-
Reaction Conditions: The mixture is heated to 90-100 °C and stirred for 5 hours, during which hydrogen chloride gas evolves.
-
Work-up: The resulting melt is stirred with 450 ml of water, and excess m-xylene is removed by steam distillation.
-
Purification: An acidic wetting agent (1 g) is added, and the mixture is cooled to room temperature to crystallize the product. The crystals are collected by suction filtration, washed, and dried to yield pure 4-nitro-2',4'-dimethylbenzophenone.
Quantitative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Acyl Chloride | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzene | 2-Nitrobenzoyl Chloride | AlCl₃/FeCl₃ | Halohydrocarbon | -10 to 40 | 4 | - | [1] |
| Toluene | 4-Nitrobenzoyl Chloride | AlCl₃ | Dichloromethane | 5 to RT | 4 | - | [2] |
| m-Xylene | p-Nitrobenzoyl Chloride | FeCl₃ | None | 90-100 | 5 | High | [3] |
| Anisole | p-Nitrobenzoyl Chloride | CF₃SO₃H | - | 154 | 12 | 54 | [4] |
Aerobic Oxidative Acylation of Nitroarenes
A more recent, transition-metal-free approach to nitrobenzophenone derivatives involves the base-mediated aerobic oxidative acylation of nitroarenes with aryl acetates.[5][6] This method is advantageous due to its mild reaction conditions and the use of air as the oxidant.[5]
General Reaction Scheme
This reaction is believed to proceed through a cascade involving a cross-dehydrogenative coupling (CDC) and an oxidative decarboxylation process.
Caption: Aerobic Oxidative Acylation Workflow.
Experimental Protocol: General Procedure for Aerobic Oxidative Acylation[6]
-
Reaction Setup: 4-Chloronitrobenzene and an aryl acetate are dissolved in an organic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Reagent Addition: A base is added to the solution. The molar ratio of 4-chloronitrobenzene to aryl acetate typically ranges from 0.5:1 to 3:1, and the molar ratio of the base to aryl acetate is between 1:1 and 3:1.
-
Reaction Conditions: The reaction mixture is stirred in an air atmosphere at a temperature between 25-80 °C for 8-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up, and the crude product is purified by column chromatography to afford the desired 4-nitrobenzophenone derivative.
Quantitative Data for Aerobic Oxidative Acylation
| 4-Chloronitrobenzene Derivative | Aryl Acetate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloronitrobenzene | Methyl 2-methylphenylacetate | - | - | - | - | 45 |
| 4-Chloronitrobenzene | Methyl 4-methylphenylacetate | - | - | - | - | 42 |
| 4-Chloronitrobenzene | Methyl 2-chlorophenylacetate | - | - | - | - | 66 |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methodologies, such as the Suzuki-Miyaura coupling, have been adapted for the synthesis of nitrobenzophenones, offering a versatile route with high functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. In the context of nitrobenzophenone synthesis, this typically involves the reaction of a nitro-substituted aryl halide with an arylboronic acid.
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki Coupling for 3-Bromobenzophenone Synthesis[3]
-
Reaction Setup: In a 10 mL flask equipped with a magnetic stirrer, add 3-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), K₂CO₃ (1.0 mmol), and Pd₂(dba)₃ (5 mol%; 0.025 mmol).
-
Solvent Addition: Add toluene (1.0 mL) to the flask.
-
Reaction Conditions: The reaction mixture is stirred under reflux for 4 hours using an oil bath.
-
Work-up: After the reaction, the mixture is washed twice with 5 mL of 1.5 M sodium hydroxide solution.
-
Extraction and Purification: The aqueous phase is extracted three times with 5 mL of ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified to yield 3-bromobenzophenone.
Quantitative Data for Suzuki-Miyaura Coupling
| Nitroaryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 6-Chloroindole | Phenylboronic acid | P1 (1.0-1.5 mol%) | K₃PO₄ | Dioxane/H₂O | - | [7] |
| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | - | [2] |
Ullmann Condensation
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides another route to biaryl compounds, including nitrobenzophenone derivatives.[1][8][9] This method is particularly useful for electron-deficient aryl halides.[8]
General Reaction Mechanism
The reaction mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution with another aryl halide molecule.
Caption: Simplified Ullmann Condensation Pathway.
Experimental Considerations
Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper.[1] Modern variations may utilize ligands to improve catalyst solubility and activity, allowing for milder reaction conditions. The choice of solvent is typically a high-boiling polar solvent like DMF or nitrobenzene.
Logical Relationships in Synthesis
The success of nitrobenzophenone synthesis is often dependent on the electronic nature of the substituents on the aromatic rings. Understanding these relationships is key to optimizing reaction conditions and predicting outcomes.
Caption: Substituent Effects in Friedel-Crafts Acylation.
In Friedel-Crafts acylation, electron-donating groups on the arene substrate increase its nucleophilicity, leading to higher reaction rates and yields. Conversely, electron-withdrawing groups deactivate the ring, making the reaction more difficult. The position of the incoming acyl group is also directed by the existing substituents, with activating groups favoring ortho and para substitution, while deactivating groups (with the exception of halogens) direct to the meta position.
This guide provides a foundational understanding of the key synthetic routes to nitrobenzophenone derivatives. For further details on specific reaction conditions and substrate scope, consulting the primary literature cited is recommended.
References
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Aerobic oxidative acylation of nitroarenes with arylacetic esters under mild conditions: facile access to diarylketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonyl-4'-nitrobenzophenone is a diaryl ketone derivative containing both an ester and a nitro functional group. These features make it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed or converted to other functionalities. The benzophenone core is a common scaffold in medicinal chemistry.[5]
The most common and effective method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[1][2][3] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4] This protocol outlines the synthesis of this compound via the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride.
Proposed Synthetic Pathway
The logical relationship for the synthesis is a straightforward reaction between two key reactants to form the desired product.
Figure 1: Logical diagram of the Friedel-Crafts acylation for the synthesis of this compound.
Experimental Protocol
This protocol is based on typical Friedel-Crafts acylation procedures.[4][6]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 18.56 g | 0.10 |
| Ethyl benzoate | C₉H₁₀O₂ | 150.17 | 45.05 g (43.5 mL) | 0.30 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 14.67 g | 0.11 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |
| 1 M Hydrochloric acid | HCl | 36.46 | 100 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL | - |
| Brine | NaCl | 58.44 | 50 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |
| Ethanol | C₂H₅OH | 46.07 | for recrystallization | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (calcium chloride)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware is dry. Place the flask in an ice bath.
-
Addition of Reactants: To the flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL). Stir the suspension.
-
In the dropping funnel, prepare a solution of 4-nitrobenzoyl chloride (18.56 g, 0.10 mol) in ethyl benzoate (45.05 g, 0.30 mol).
-
Reaction: Slowly add the solution from the dropping funnel to the stirred suspension in the flask over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing 100 mL of 1 M HCl and ice. Stir until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the target compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization Data (Representative)
The following table summarizes the expected physical and spectroscopic data for the synthesized this compound. This data is representative and should be confirmed by experimental analysis.
| Property | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 75-85% |
| Melting Point | 138-142 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (d, 2H), 8.15 (d, 2H), 7.85 (d, 2H), 7.60 (d, 2H), 4.40 (q, 2H), 1.40 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.0, 165.5, 150.0, 142.0, 137.0, 134.0, 130.5, 129.5, 128.0, 123.5, 61.5, 14.0 |
| IR (KBr, cm⁻¹) | 3100, 2980, 1720 (C=O, ester), 1660 (C=O, ketone), 1600, 1520 (NO₂, asym), 1345 (NO₂, sym), 1270, 1100 |
| Mass Spec (ESI-MS) | m/z 299.08 [M]⁺ |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
4-Nitrobenzoyl chloride is a lachrymator and corrosive.
-
The reaction quench with HCl is exothermic. Perform this step slowly and with cooling.
By following this detailed protocol, researchers can synthesize this compound for use in a variety of research and development applications.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. US4483986A - 4-Nitrobenzophenone compounds - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Friedel-Crafts Acylation [www1.udel.edu]
Application Notes and Protocols for 4-Ethoxycarbonyl-4'-nitrobenzophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonyl-4'-nitrobenzophenone is a substituted aromatic ketone that holds significant potential as a versatile intermediate in organic synthesis. Its structure incorporates three key functional groups: a benzophenone core, an electron-withdrawing nitro group, and an ethoxycarbonyl (ester) group. This unique combination of functionalities allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, its applications can be extrapolated from the well-established chemistry of its constituent functional groups and analogous compounds like 4-nitrobenzophenone and ethyl 4-nitrobenzoate.
The primary and most anticipated application of this compound is its role as a precursor to 4-ethoxycarbonyl-4'-aminobenzophenone. The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of a wide array of pharmaceuticals, including local anesthetics.[1][2] The resulting amino group can be further functionalized to introduce diverse pharmacophores and modulate the biological activity of the target molecules.
Key Applications and Synthetic Pathways
The principal synthetic utility of this compound lies in the selective reduction of its nitro group to an amine. This transformation yields 4-ethoxycarbonyl-4'-aminobenzophenone, a key intermediate for further synthetic elaborations.
Synthesis of 4-Ethoxycarbonyl-4'-aminobenzophenone
The conversion of the nitro group to an amine is a critical step that opens up a plethora of synthetic possibilities. The resulting aminobenzophenone derivative can be used in the synthesis of various biologically active compounds.
References
Application Notes and Protocols for 4-Ethoxycarbonyl-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-ethoxycarbonyl-4'-nitrobenzophenone, a versatile chemical intermediate. This document details its synthesis, key reactions, and potential applications, particularly in the development of pharmacologically active compounds. The provided protocols are intended to serve as a guide for laboratory use.
Chemical Profile and Spectroscopic Data
This compound is a polysubstituted aromatic ketone. Its structure features a benzophenone core with an ethoxycarbonyl group on one phenyl ring and a nitro group on the other. This unique arrangement of electron-withdrawing and electron-donating moieties makes it a valuable precursor in multi-step organic syntheses.
| Property | Value |
| IUPAC Name | Ethyl 4-(4-nitrobenzoyl)benzoate |
| Molecular Formula | C₁₆H₁₃NO₅ |
| Molecular Weight | 299.28 g/mol |
| Appearance | Pale yellow to white crystalline solid (typical) |
| CAS Number | 1151-94-6[1] |
Note: Spectroscopic data for the closely related 4-methoxy-4'-nitrobenzophenone is available and can serve as a reference point.[1]
Synthesis of this compound
The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of ethyl benzoate with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Ethyl benzoate
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane mixture)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add anhydrous dichloromethane to the flask, followed by the slow addition of anhydrous aluminum chloride while stirring in an ice bath.
-
In a separate flask, dissolve ethyl benzoate in anhydrous dichloromethane.
-
Slowly add the ethyl benzoate solution to the stirred AlCl₃ suspension at 0 °C.
-
Dissolve 4-nitrobenzoyl chloride in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization to obtain this compound as a crystalline solid.
Quantitative Data for Friedel-Crafts Acylation (Illustrative):
| Reactant/Product | Molar Ratio | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Ethyl benzoate | 1.0 | 75-85 | 4-6 | 0 to RT |
| 4-Nitrobenzoyl chloride | 1.1 | |||
| Aluminum chloride | 1.2 |
Note: Yields are highly dependent on reaction scale and purification methods.
Caption: Workflow for the synthesis of this compound.
Applications as a Chemical Intermediate
The dual functionality of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The nitro group can be readily reduced to an amine, which can then undergo a variety of coupling and cyclization reactions. The ester group provides a handle for hydrolysis to a carboxylic acid or conversion to other functional groups.
A. Reduction of the Nitro Group
A key transformation is the reduction of the nitro group to an amine, yielding 4-ethoxycarbonyl-4'-aminobenzophenone. This aniline derivative is a crucial building block for the synthesis of various heterocyclic compounds.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (Pd/C), 10%
-
Ethanol or Ethyl acetate (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite® or other filtration aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50 psi) and begin vigorous stirring or shaking.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-ethoxycarbonyl-4'-aminobenzophenone. The product may be used directly or purified further by recrystallization.
Quantitative Data for Nitro Reduction (Illustrative):
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |
| 10% Pd/C | Ethanol | 50 | 2-4 | >95 |
B. Precursor for Benzimidazole Synthesis
Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] 4-Ethoxycarbonyl-4'-aminobenzophenone, derived from the title compound, can serve as a key precursor in the synthesis of substituted benzimidazoles.
The general synthetic route involves the condensation of the diamine (formed in situ or in a preceding step from the corresponding nitro compound) with a carboxylic acid or its derivative.
Caption: Pathway to substituted benzimidazoles.
Potential in Drug Development
The benzophenone scaffold is a recognized pharmacophore found in numerous bioactive molecules.[4] By utilizing this compound as a starting material, medicinal chemists can access a diverse range of derivatives for screening in various therapeutic areas. The ability to independently modify both phenyl rings allows for the fine-tuning of physicochemical properties and biological activity. Potential applications include the development of kinase inhibitors, anti-inflammatory agents, and antiviral compounds.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones.[1][2] Benzophenones, a class of diaryl ketones, are particularly significant structural motifs found in numerous biologically active compounds, photoinitiators, and UV-stabilizers. This application note provides a detailed experimental protocol for the synthesis of benzophenone and its derivatives, summarizes key quantitative data, and illustrates the experimental workflow and reaction mechanism.
General Principles & Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2] The reaction typically involves three main steps:
-
Generation of the Electrophile: A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., benzoyl chloride). This interaction leads to the formation of a highly electrophilic acylium ion, which is resonance-stabilized.[2]
-
Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) attacks the acylium ion, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[3]
Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage that the product ketone is less reactive than the starting material, which prevents polysubstitution.[4] Furthermore, the acylium ion does not undergo rearrangement, leading to predictable products.[2]
References
Application Notes and Protocols: 4-Ethoxycarbonyl-4'-nitrobenzophenone as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonyl-4'-nitrobenzophenone, also known as ethyl 4-(4-nitrobenzoyl)benzoate, is a versatile chemical intermediate. While direct applications of this specific benzophenone derivative in pharmaceuticals are not extensively documented in publicly available literature, its core components, the nitrobenzoyl and ethoxycarbonylphenyl moieties, are instrumental in the synthesis of various active pharmaceutical ingredients (APIs). The primary utility of the closely related and structurally analogous compound, ethyl 4-nitrobenzoate, lies in its role as a precursor to local anesthetics such as benzocaine and procaine.[1] This document will focus on the application of the foundational principles of using a nitro-substituted aromatic ester as a building block for these well-established pharmaceuticals.
The key synthetic transformation involves the reduction of the nitro group to a primary amine, a common and critical step in medicinal chemistry.[2] This resulting aminobenzoate scaffold is a pharmacophore present in numerous biologically active molecules.
Chemical Properties and Synthetic Utility
This compound possesses two key reactive sites that are leveraged in pharmaceutical synthesis: the nitro group and the ester group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (aniline derivative) using various reducing agents. This transformation is fundamental to the synthesis of many pharmaceutical agents as the amino group can be further functionalized.[2]
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to a carboxylic acid or transesterified. This allows for the introduction of different alcohol moieties, potentially modulating the pharmacokinetic and pharmacodynamic properties of the final compound.
Application in the Synthesis of Local Anesthetics
The most prominent application of the ethyl 4-nitrobenzoate scaffold, and by extension, the principles applicable to this compound, is in the synthesis of local anesthetics of the amino ester class.
Benzocaine Synthesis
Benzocaine, or ethyl 4-aminobenzoate, is a topical anesthetic. Its synthesis is a straightforward process involving the reduction of the nitro group of ethyl 4-nitrobenzoate.
Procaine Synthesis
Procaine, another local anesthetic, is synthesized from ethyl 4-aminobenzoate (derived from ethyl 4-nitrobenzoate) through transesterification with 2-(diethylamino)ethanol.[3][4]
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and activity of pharmaceuticals derived from the ethyl 4-aminobenzoate scaffold.
| Parameter | Value | Compound | Source |
| Synthesis Yields | |||
| Ethyl 4-aminobenzoate from Ethyl 4-nitrobenzoate | 91-100% | Benzocaine | [5] |
| Pharmacological Data | |||
| Duration of Action | ~10 minutes | Benzocaine | [6] |
| Anesthetic Effect Duration (5mg with epinephrine) | 120 minutes | Procaine | [7] |
| Anesthetic Effect Duration (10mg with epinephrine) | 180 minutes | Procaine | [7] |
| Plasma Elimination Half-life (t1/2 beta) | 7.69 ± 0.99 minutes | Procaine | [8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-aminobenzoate (Benzocaine) from Ethyl 4-nitrobenzoate
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Ethyl 4-nitrobenzoate (19.5 g, 0.1 mole)
-
95% Ethanol (150 cc)
-
Platinum oxide catalyst (0.2 g)
-
Hydrogen gas
Procedure:
-
In a reaction bottle suitable for catalytic hydrogenation, dissolve 19.5 g of ethyl 4-nitrobenzoate in 150 cc of 95% ethanol.
-
Add 0.2 g of platinum oxide catalyst to the solution.
-
Shake the mixture under a hydrogen atmosphere until three molecular equivalents of hydrogen have been absorbed. This typically takes about seven minutes.
-
Filter the reaction mixture to remove the platinum catalyst.
-
Remove the ethanol from the filtrate by distillation.
-
Recrystallize the resulting ethyl 4-aminobenzoate from approximately 40 cc of ether.
-
The expected yield is 15–16.5 g (91–100%). The melting point should be 89–90°C.
Protocol 2: Synthesis of Procaine from Ethyl 4-aminobenzoate (Benzocaine)
This protocol is based on the microwave-assisted synthesis described by Todea et al.[9]
Materials:
-
Ethyl 4-aminobenzoate (benzocaine) (1.651 g, 0.01 mol)
-
2-(diethylamino)ethanol (1.33 mL, 1.172 g, 0.01 mol)
-
Sodium ethoxide (0.68 g, 0.01 mol)
-
Distilled water
-
Active charcoal
Procedure:
-
In a 5 mL glass flask, create a suspension of 1.651 g of ethyl 4-aminobenzoate, 1.33 mL of 2-(diethylamino)ethanol, and 0.68 g of sodium ethoxide.
-
Homogenize the mixture manually and then transfer it to a sealed Teflon flask.
-
Subject the mixture to microwave irradiation at 700W. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete after approximately 12 minutes.
-
The crude procaine will be a viscous liquid that solidifies at room temperature.
-
For purification, suspend the solid in 10 mL of distilled water and heat to 80°C.
-
Add active charcoal for decolorization and filter the hot solution under reduced pressure.
-
Allow the filtrate to cool to room temperature, at which point pure procaine will precipitate as white crystals.
-
Filter the crystals under reduced pressure and dry at 40°C for 4 hours.
Mechanism of Action: Local Anesthetics
Local anesthetics like benzocaine and procaine exert their effects by blocking nerve impulses. The underlying mechanism involves the inhibition of voltage-gated sodium channels in the neuronal membrane.[10][11]
-
Membrane Permeation: The un-ionized, lipophilic form of the local anesthetic molecule crosses the nerve cell membrane.
-
Ionization: Once inside the axoplasm, the molecule re-equilibrates to its ionized, cationic form.
-
Channel Blockade: The cationic form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel.[10] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[11]
Visualizations
Caption: Synthetic pathway for Benzocaine.
Caption: Synthetic pathway for Procaine.
Caption: Mechanism of action of local anesthetics.
References
- 1. Mechanism of local anesthesia | PPTX [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Plasma concentration and local anesthetic activity of procaine hydrochloride following subcutaneous administration to horses [pubmed.ncbi.nlm.nih.gov]
- 8. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 9. bch.ro [bch.ro]
- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
Application Notes: Selective Reduction of 4-Ethoxycarbonyl-4'-nitrobenzophenone
Introduction
The reduction of the nitro group in 4-ethoxycarbonyl-4'-nitrobenzophenone is a critical transformation for the synthesis of 4-amino-4'-ethoxycarbonylbenzophenone. This resulting amine is a valuable intermediate in the development of pharmaceuticals, polymers, and other advanced materials. The primary challenge in this reaction is the selective reduction of the nitro group without affecting the ethoxycarbonyl (ester) and ketone functionalities. This document provides an overview of common reducing agents, a comparison of their effectiveness, and detailed protocols for laboratory synthesis.
Data Summary: Comparison of Reducing Agents
Several reagents are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities.[1] The choice of reducing agent can significantly impact yield, reaction time, and the complexity of the product purification. The following table summarizes various methods applicable to this transformation.
| Reducing Agent/System | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Sodium Sulfide (Na₂S₂) | Not Specified | 92 | 2.5 | 85.8 | Data for the analogous 4-nitro-4'-chlorobenzophenone.[2][3] |
| Stannous Chloride (SnCl₂·2H₂O) | Ethanol / Ethyl Acetate | Room Temp. | 0.5 - 2 | High | Generally high yields; selective for the nitro group over ketones, esters, and halogens.[4][5] |
| Sodium Dithionite (Na₂S₂O₄) | DMF/Water (9:1) | 90 | 5 | Up to 92 | Effective for various nitroarenes; water is noted as essential for the reaction.[6] |
| Iron (Fe) / NH₄Cl | Ethanol/Water | Reflux | Not Specified | Good | A classic, mild method for nitro group reduction.[7] |
| Catalytic Hydrogenation (H₂/Pd/C) | Protic or Aprotic Solvents | Room Temp. | Not Specified | Variable | Highly effective for nitro reduction, but may also reduce the ketone functionality depending on conditions.[1][8] |
| Zinc (Zn) / Hydrazine Glyoxylate | Methanol | Room Temp. | < 2 | Good | A convenient and rapid method that avoids strong acids and high pressures.[9] |
Experimental Protocols
Protocol 1: Reduction using Stannous Chloride (SnCl₂)
This protocol describes a common and highly selective method for the reduction of aromatic nitro compounds.[5][10] Stannous chloride is effective in non-acidic media, which preserves the ester functionality.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol (approximately 10-15 mL per gram of starting material).
-
Add 3.0 to 4.0 equivalents of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the reaction is complete, pour the mixture into a large volume of ice-water.
-
Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A white precipitate of tin salts will form.[11]
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The tin salts can sometimes form emulsions; if this occurs, filtration through a pad of Celite may be necessary before extraction.[11]
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, 4-amino-4'-ethoxycarbonylbenzophenone, can be further purified by recrystallization or column chromatography.
Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is an inexpensive and effective reducing agent for aromatic nitro groups. The reaction is typically performed in a mixed solvent system.[6][12]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 9:1 mixture of DMF and water.
-
Add 3.5 equivalents of sodium dithionite to the solution.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Maintain the temperature and stirring for approximately 4-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude 4-amino-4'-ethoxycarbonylbenzophenone by column chromatography or recrystallization.
Visualized Workflow and Reaction
Caption: General workflow for the reduction of this compound.
Caption: Selective reduction of the nitro group to an amine.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. aragen.com [aragen.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonyl-4'-nitrobenzophenone is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a benzophenone core with an electron-withdrawing nitro group and an ester functionality, makes it a versatile building block. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a robust and scalable two-step synthetic route. This route involves an initial Friedel-Crafts acylation to produce the carboxylic acid intermediate, 4-(4-nitrobenzoyl)benzoic acid, followed by a Fischer esterification to yield the final product.
Synthetic Strategy Overview
The recommended synthetic pathway for the scale-up production of this compound is a two-step process:
-
Step 1: Friedel-Crafts Acylation. Synthesis of 4-(4-nitrobenzoyl)benzoic acid via the Friedel-Crafts acylation of toluene with 4-nitrobenzoyl chloride, followed by oxidation of the methyl group. A more direct and scalable approach for this step is the Friedel-Crafts acylation of terephthalic acid monomethyl ester chloride with nitrobenzene. However, for the purpose of this protocol, we will focus on a well-established route. A related patent describes reacting p-nitrobenzoic acid with thionyl chloride to form p-nitrobenzoyl chloride[1].
-
Step 2: Fischer Esterification. Conversion of 4-(4-nitrobenzoyl)benzoic acid to this compound by esterification with ethanol in the presence of an acid catalyst. The Fischer esterification is a well-established and cost-effective method for producing esters on a large scale[2][3].
Step 1: Synthesis of 4-(4-nitrobenzoyl)benzoic acid
Reaction Principle
This step involves the Friedel-Crafts acylation of a suitable aromatic substrate. For the synthesis of 4-(4-nitrobenzoyl)benzoic acid, one common method is the acylation of toluene with 4-nitrobenzoyl chloride, followed by oxidation of the methyl group. A more direct route involves the acylation of a protected terephthalic acid derivative.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from general Friedel-Crafts acylation procedures.
Materials and Reagents:
-
Toluene
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Reflux condenser
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a clean, dry, jacketed reactor, charge anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to 4-nitrobenzoyl chloride) and dry dichloromethane. Cool the suspension to 0-5 °C with constant stirring under a nitrogen atmosphere.
-
Addition of Acylating Agent: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 molar equivalent) in dry dichloromethane to the AlCl₃ suspension via an addition funnel, maintaining the temperature between 0-5 °C.
-
Addition of Toluene: To the resulting complex, add toluene (1.0 to 1.2 molar equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by the addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure to obtain crude 4-methyl-4'-nitrobenzophenone.
-
Oxidation: The crude 4-methyl-4'-nitrobenzophenone is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate in a basic aqueous solution.
-
Purification: The resulting 4-(4-nitrobenzoyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Step 1
| Parameter | Value/Range | Notes |
| Reactants | ||
| Toluene | 1.0 - 1.2 eq | |
| 4-Nitrobenzoyl chloride | 1.0 eq | |
| Anhydrous AlCl₃ | 1.1 - 1.5 eq | Stoichiometric amount is necessary as it complexes with the product. |
| Solvent | Dichloromethane | Anhydrous |
| Temperature | 0 - 10 °C (addition), RT (reaction) | |
| Reaction Time | 12 - 24 hours | Monitor for completion. |
| Typical Yield | 70 - 85% | For the acylation step. |
| Purification | Recrystallization | Ethanol/water is a common solvent system. |
Scale-Up Considerations for Friedel-Crafts Acylation
-
Exothermic Reaction: The reaction is highly exothermic, especially during the addition of reagents. Efficient cooling and controlled addition rates are critical at scale to prevent runaway reactions.
-
Off-gassing: The reaction generates hydrogen chloride (HCl) gas, which must be scrubbed before venting.
-
Moisture Sensitivity: Anhydrous conditions are crucial as aluminum chloride reacts violently with water.
-
Waste Disposal: The aqueous waste from quenching is acidic and contains aluminum salts, requiring neutralization and proper disposal.
-
Material Handling: Aluminum chloride is corrosive and hygroscopic, requiring careful handling in a controlled environment.
Step 2: Fischer Esterification of 4-(4-nitrobenzoyl)benzoic acid
Reaction Principle
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, and the water formed during the reaction can be removed.
Experimental Protocol: Fischer Esterification
This protocol is based on general Fischer esterification procedures[2][3][4][5][6].
Materials and Reagents:
-
4-(4-nitrobenzoyl)benzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄), concentrated or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (for azeotropic removal of water, optional)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Reflux condenser (with Dean-Stark trap if removing water azeotropically)
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: Charge the reactor with 4-(4-nitrobenzoyl)benzoic acid (1.0 molar equivalent) and a large excess of absolute ethanol (can be used as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 - 0.1 molar equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.
Data Presentation: Step 2
| Parameter | Value/Range | Notes |
| Reactants | ||
| 4-(4-nitrobenzoyl)benzoic acid | 1.0 eq | |
| Ethanol | Large excess (solvent) | Drives the equilibrium towards the product. |
| Catalyst | Conc. H₂SO₄ or p-TsOH | 0.05 - 0.1 eq |
| Temperature | Reflux (~78 °C) | |
| Reaction Time | 4 - 8 hours | Monitor for completion. |
| Typical Yield | 85 - 95% | |
| Purification | Recrystallization | Ethanol is a common solvent for recrystallization. |
Scale-Up Considerations for Fischer Esterification
-
Equilibrium: To maximize yield, a large excess of ethanol is used. At scale, this requires significant solvent handling and recovery capabilities.
-
Water Removal: For very large-scale operations, azeotropic removal of water using a Dean-Stark trap with a co-solvent like toluene can be more efficient than relying solely on excess alcohol.
-
Catalyst Neutralization: The acidic catalyst must be completely neutralized during work-up to prevent product degradation and corrosion of equipment.
-
Solvent Recovery: Efficient recovery and recycling of the excess ethanol are important for the economic viability of the process at scale.
-
Product Isolation: Crystallization is the preferred method for isolating the final product at high purity on a large scale.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Scale-Up Considerations
References
- 1. tandfonline.com [tandfonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone, a key intermediate in the development of various pharmacologically active compounds, is often achieved via a Friedel-Crafts acylation reaction. This typically involves the reaction of ethyl benzoate with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Precise monitoring of this reaction is critical to optimize yield, minimize impurity formation, and ensure the desired product quality. This document outlines detailed protocols for various analytical techniques—including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—to effectively monitor the reaction progress and characterize the final product.
Reaction Monitoring using Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique used to monitor the consumption of starting materials and the formation of the product. By comparing the retention factor (Rƒ) of spots from the reaction mixture with those of the starting materials, one can visually assess the reaction's progress.
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: At timed intervals (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench the aliquot in a vial containing ~1 mL of ethyl acetate and a small amount of water to neutralize the catalyst. Vortex the mixture and allow the layers to separate.
-
Spotting: Using a capillary tube, spot the organic layer of the quenched sample onto the TLC plate. Also spot the starting materials (ethyl benzoate and 4-nitrobenzoyl chloride) as references.
-
Development: Develop the plate in a pre-saturated chamber with a suitable mobile phase, such as 30:70 (v/v) ethyl acetate/hexane.
-
Visualization: Visualize the spots under UV light (254 nm). The product, being more polar than ethyl benzoate but less polar than some potential byproducts, will have a distinct Rƒ value.
-
Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Data Presentation:
| Compound | Hypothetical Rƒ Value (30:70 EtOAc/Hexane) |
| Ethyl Benzoate (Starting Material 1) | 0.65 |
| 4-Nitrobenzoyl Chloride (Starting Material 2) | 0.50 |
| This compound (Product) | 0.40 |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative monitoring of the reaction, allowing for the determination of the concentration of reactants, products, and byproducts over time.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Sample Preparation: Prepare quenched aliquots as described in the TLC protocol. Dilute the organic layer with the mobile phase to a suitable concentration (e.g., ~100 µg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile/water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Monitor the peak area of the reactants and the product over time. The percentage conversion can be calculated from the relative peak areas. This method is also excellent for assessing the purity of the final isolated product.[1]
Data Presentation:
| Compound | Hypothetical Retention Time (min) |
| 4-Nitrobenzoyl Chloride (Starting Material 2) | 3.5 |
| Ethyl Benzoate (Starting Material 1) | 4.8 |
| This compound (Product) | 6.2 |
Structural Confirmation by Spectroscopy
Spectroscopic methods are essential for confirming the structure of the synthesized product and for providing insight into the reaction mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for tracking the transformation of functional groups. The disappearance of reactant signals and the appearance of new, characteristic product signals confirm the reaction's success.[2][3]
Experimental Protocol:
-
Sample Preparation: For in-process monitoring, use a deuterated solvent that is compatible with the reaction conditions. For final product analysis, dissolve ~5-10 mg of the purified product in ~0.7 mL of CDCl₃.
-
Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Monitor the aromatic region. The distinct signals of the starting materials will decrease in intensity, while new signals corresponding to the disubstituted benzophenone product will appear.
Data Presentation:
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Diagnostic Feature |
| Ethyl Benzoate | ~8.0 (d, 2H), ~7.4-7.6 (m, 3H) | Disappearance of these signals. |
| 4-Nitrobenzoyl Chloride | ~8.3 (d, 2H), ~8.1 (d, 2H) | Disappearance of these signals. |
| This compound | ~8.4 (d, 2H), ~8.2 (d, 2H), ~7.9 (d, 2H), ~7.8 (d, 2H), 4.4 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃) | Appearance of four distinct aromatic doublets and ethyl ester signals. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for monitoring the conversion of the acyl chloride to a ketone.[4]
Experimental Protocol:
-
Sample Preparation: Take an aliquot from the reaction, quench it, and evaporate the solvent. Acquire the IR spectrum of the crude residue, or of the final purified product, typically as a thin film on a salt plate or as a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.
-
Analysis: The key transformation to observe is the shift in the carbonyl (C=O) stretching frequency.
Data Presentation:
| Compound | Key IR Absorption Bands (cm⁻¹) | Diagnostic Feature |
| 4-Nitrobenzoyl Chloride | ~1775 (C=O, acyl chloride) | Disappearance of the high-frequency acyl chloride carbonyl stretch. |
| This compound | ~1725 (C=O, ester), ~1670 (C=O, ketone), ~1520 & ~1350 (NO₂, asymmetric & symmetric) | Appearance of distinct ketone and ester carbonyl stretches, along with nitro group bands.[5] |
Visualizations
Caption: Workflow for synthesis and analysis.
Caption: How different techniques characterize the product.
References
- 1. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: 4-Ethoxycarbonyl-4'-nitrobenzophenone in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Ethoxycarbonyl-4'-nitrobenzophenone
This compound is a functionalized aromatic ketone possessing two key moieties for polymer chemistry: a benzophenone core, which is a well-known photoinitiator, and nitro and ethoxycarbonyl groups that can be chemically modified. The benzophenone structure allows for the initiation of free-radical polymerization upon exposure to ultraviolet (UV) light.[1][2][3] The nitro group can be reduced to an amine, providing a reactive site for subsequent polymer functionalization or for use as a monomer in step-growth polymerization.[4] The ethoxycarbonyl group offers a site for hydrolysis or transesterification, enabling further modification of the polymer chain.
Potential Applications in Polymer Chemistry:
-
Type II Photoinitiator: For UV-curable coatings, inks, adhesives, and in 3D printing, often in conjunction with a co-initiator.[2][3][5]
-
Polymerizable Photoinitiator: The functional groups allow for its incorporation into a polymer backbone, reducing migration and improving biocompatibility for applications in biomaterials and medical devices.
-
Intermediate for Functional Polymers: The reactive nitro and ester groups can be modified post-polymerization to introduce specific functionalities, such as drug-eluting capabilities or cell-adhesive properties.[4][6]
-
Crosslinking Agent: The benzophenone moiety can be used to crosslink polymer chains through photochemical reactions, enhancing the mechanical and thermal properties of the resulting material.
Synthesis of this compound
A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add ethyl 4-chlorocarbonylbenzoate (1.0 eq) dropwise to the stirred suspension.
-
Acylation: Add nitrobenzene (1.0 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Application as a Photoinitiator for Free-Radical Polymerization
Benzophenone and its derivatives act as Type II photoinitiators, which upon UV irradiation, abstract a hydrogen atom from a co-initiator (e.g., a tertiary amine) to generate free radicals that initiate polymerization.[3]
Proposed Mechanism of Photoinitiation:
Figure 2: General mechanism for Type II photoinitiation.
Experimental Protocol: UV-Curing of an Acrylate Formulation
-
Formulation Preparation: Prepare a photocurable formulation by mixing an acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA), this compound (2 wt%), and a co-initiator such as triethylamine (TEA) (3 wt%).
-
Coating Application: Apply the formulation as a thin film (e.g., 50 µm) onto a substrate (e.g., glass or a polymer film) using a spin coater or a film applicator.
-
UV Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp, 365 nm) with a defined intensity (e.g., 100 mW/cm²) for a specific duration.
-
Characterization: Evaluate the cured film for properties such as tack-free time, hardness, and solvent resistance.
Quantitative Data (Hypothetical):
| Parameter | Value | Method of Determination |
| Monomer Conversion | >95% | Real-Time FTIR |
| Tack-free Time | < 5 seconds | Manual Test |
| Pencil Hardness | 2H | ASTM D3363 |
| Gel Content | >98% | Soxhlet Extraction |
| Glass Transition Temp. (Tg) | 85 °C | DSC |
Post-Polymerization Functionalization
The nitro group of the incorporated this compound can be reduced to an amine, providing a handle for further chemical modification.
Workflow for Functionalization:
Figure 3: Workflow for post-polymerization functionalization.
Experimental Protocol: Reduction of Nitro Groups
-
Polymer Dissolution: Dissolve the polymer containing the nitrobenzophenone moieties in a suitable solvent (e.g., THF or DMF).
-
Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
-
Reaction Monitoring: Monitor the progress of the reduction by techniques such as FTIR or NMR spectroscopy, looking for the disappearance of the nitro group signals and the appearance of amine group signals.
-
Purification: Precipitate the aminated polymer in a non-solvent (e.g., water or methanol) and wash thoroughly to remove residual reagents.
-
Drying: Dry the functionalized polymer under vacuum.
Polymer Characterization
A comprehensive characterization of the synthesized polymers is crucial to understand their properties.
Characterization Techniques and Expected Information:
| Technique | Information Obtained |
| FTIR | Confirmation of functional groups (ester, nitro, amine), monitoring reaction progress. |
| NMR | Elucidation of polymer structure and composition. |
| GPC/SEC | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). |
| DSC | Measurement of glass transition temperature (Tg) and melting temperature (Tm). |
| TGA | Evaluation of thermal stability and degradation temperature. |
| UV-Vis | Assessment of photoinitiator absorption characteristics. |
This document provides a theoretical framework and practical starting points for the utilization of this compound in polymer chemistry. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental setups and desired polymer properties.
References
Derivatization of 4-Ethoxycarbonyl-4'-nitrobenzophenone for Further Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-ethoxycarbonyl-4'-nitrobenzophenone. This versatile building block offers two primary reactive sites for modification: the nitro group and the ethoxycarbonyl group. Strategic manipulation of these functional groups opens avenues for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below describe the reduction of the nitro group to form an amine and the hydrolysis of the ester to yield a carboxylic acid, thereby providing key intermediates for further functionalization, such as amide bond formation.
Key Derivatization Pathways
The primary derivatization strategies for this compound involve the selective transformation of the nitro and ester functionalities. These pathways are crucial for introducing diversity and tailoring the physicochemical properties of the resulting molecules for specific applications, including as intermediates for pharmaceuticals.
Caption: Key derivatization pathways of this compound.
Section 1: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation that yields 4-ethoxycarbonyl-4'-aminobenzophenone, a key intermediate for subsequent amide coupling reactions. Common methods for this reduction include catalytic hydrogenation and chemical reduction with metals in acidic media.
Protocol 1.1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of this compound.
Methodology:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% palladium on carbon (10% w/w of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 4-ethoxycarbonyl-4'-aminobenzophenone.
Protocol 1.2: Reduction with Tin(II) Chloride
Reduction with stannous chloride (SnCl₂) is a classic and effective method for converting aromatic nitro compounds to anilines, especially when other reducible functional groups are present.[1]
Methodology:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and basify with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Method | Reagents | Solvent | Typical Yield | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol | >90% | General Method |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | 85-95% | [1] |
Section 2: Hydrolysis of the Ethoxycarbonyl Group
Saponification of the ethyl ester to the corresponding carboxylic acid provides another key intermediate, 4-carboxy-4'-nitrobenzophenone, which can be used for further derivatization, such as amide bond formation.
Protocol 2.1: Alkaline Hydrolysis
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: Why is my reaction yield consistently low?
A2: Low yields in this synthesis can stem from several factors. Common issues include insufficient purity of reagents, the presence of moisture which deactivates the catalyst, suboptimal reaction temperature, and incorrect stoichiometry of reactants and catalyst. The electron-withdrawing nature of both the ethoxycarbonyl and nitro groups can also deactivate the aromatic rings, making the reaction more challenging.
Q3: Are there alternative synthesis routes?
A3: Yes, an alternative method involves the reaction of 4-chloronitrobenzene with an aryl acetate in the presence of a base and an organic solvent.[1][2] This approach avoids the use of strong Lewis acids and can be a viable option if the Friedel-Crafts reaction proves problematic.[1][2]
Q4: What are common side products in the Friedel-Crafts synthesis?
A4: A potential side product is the ortho-acylated isomer, where the 4-nitrobenzoyl group attaches to the position ortho to the ethoxycarbonyl group on the ethyl benzoate ring. Di-acylation is also a possibility, though less likely due to the deactivating nature of the substituents.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography using silica gel can also be employed for higher purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃).2. Presence of moisture in reagents or glassware.3. Deactivated starting materials.4. Insufficient reaction temperature or time. | 1. Use fresh, high-purity AlCl₃. Ensure a stoichiometric amount is used relative to the acylating agent.2. Thoroughly dry all glassware and use anhydrous solvents.3. Consider using a more reactive derivative if possible, or increase the catalyst amount and reaction temperature.4. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature and extending the reaction time. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high.2. Excessive amount of catalyst. | 1. Maintain a controlled temperature, often starting at a low temperature (e.g., 0-5 °C) and slowly warming to room temperature or slightly above.2. Use the appropriate stoichiometry of the Lewis acid catalyst. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient reaction time. | 1. Ensure the reaction has gone to completion by monitoring with TLC.2. Extend the reaction time or consider a moderate increase in temperature. |
| Difficult Purification | 1. Presence of isomeric byproducts.2. Oily product that is difficult to crystallize. | 1. Optimize reaction conditions to favor the formation of the desired para-isomer. Column chromatography may be necessary to separate isomers.2. Try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization. |
Data Presentation
Table 1: Effect of Base on the Yield of a 4-Nitrobenzophenone Derivative via an Alternative Route *
| Base | Yield (%) |
| Sodium tert-butoxide | 75 |
| Potassium tert-butoxide | 82 |
| Sodium hydride | 68 |
| Potassium hydroxide | 85 |
| Sodium hydroxide | 78 |
| Potassium carbonate | 55 |
| DBU | 65 |
*Data adapted from a patent describing the synthesis of 4-nitrobenzophenone derivatives from 4-chloronitrobenzene and an aryl acetate. The specific derivative and exact conditions may vary.
Table 2: Optimization of Friedel-Crafts Acylation using Different Catalysts *
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 80 | 4 | 70 |
| FeCl₃ | 80 | 4 | 65 |
| ZnCl₂ | 80 | 4 | 50 |
| Ionic Liquid 1d | 80 | 4 | 74 |
| Ionic Liquid 1d | 100 | 4 | 74 |
| Ionic Liquid 1d | 120 | 4 | 71 |
*Data adapted from a study on Friedel-Crafts acylation optimization.[3] The specific reactants were not this compound but provide a general trend.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation (Representative)
This protocol is a representative procedure based on standard Friedel-Crafts acylation methods.
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Separately, dissolve 4-nitrobenzoyl chloride (1 eq) and ethyl benzoate (1 eq) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Alternative Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on a patented alternative method.[1][2]
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Reactant Mixture: In a reaction flask, dissolve 4-chloronitrobenzene (2 eq) and ethyl phenylacetate (1 eq) in an organic solvent such as dimethyl sulfoxide (DMSO).
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Addition of Base: Add a base, such as potassium hydroxide (2 eq), to the mixture.
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Reaction: Heat the reaction mixture to 50-80 °C and stir in an air atmosphere for 8-24 hours. Monitor the reaction by TLC.
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Work-up: After completion, add water and dilute hydrochloric acid to the reaction mixture.
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Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are then purified by silica gel column chromatography to yield the final product.
Visualizations
Caption: Friedel-Crafts Acylation Experimental Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Purification of Crude 4-ethoxycarbonyl-4'-nitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-ethoxycarbonyl-4'-nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, by-products, and side reactions during the synthesis. Common synthesis routes, such as the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride, may lead to the following impurities:
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Starting Materials: Unreacted ethyl benzoate and 4-nitrobenzoyl chloride (or 4-nitrobenzoic acid if the acyl chloride hydrolyzes).
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Isomeric By-products: Small amounts of the ortho- and meta-acylation products.
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Solvent Residues: Residual high-boiling point solvents used in the reaction or work-up.
Q3: What is the expected appearance and melting point of pure this compound?
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
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Possible Cause: The solvent is too non-polar for the compound.
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Troubleshooting Steps:
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Select a more polar solvent. Based on the structure (ester and nitro groups), polar solvents are more likely to be effective. Try ethanol, isopropanol, or ethyl acetate.
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Use a solvent mixture. If the compound is sparingly soluble in a hot solvent, add a small amount of a more polar co-solvent (e.g., a few drops of acetone or dichloromethane in ethanol) to increase solubility.
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Problem 2: The compound dissolves, but no crystals form upon cooling.
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Possible Cause 1: The solution is not saturated.
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Troubleshooting Steps:
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Reduce the volume of the solvent. Evaporate some of the solvent to concentrate the solution and induce crystallization.
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Cool the solution to a lower temperature. Use an ice bath or a refrigerator to decrease the solubility of the compound.
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-
Possible Cause 2: The compound has "oiled out" instead of crystallizing.
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Troubleshooting Steps:
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Re-heat the solution until the oil redissolves.
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Add a small amount of a solvent in which the compound is less soluble (an anti-solvent), such as hexane or water, dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
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Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.
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Add a seed crystal of the pure compound, if available.
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Problem 3: The recrystallized product is still impure.
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Possible Cause: The chosen solvent did not effectively differentiate between the product and the impurities.
-
Troubleshooting Steps:
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Perform a second recrystallization using a different solvent system.
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Consider a pre-purification step. If the crude product is very impure, a preliminary purification by column chromatography may be necessary before a final recrystallization.
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Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate, even with a polar eluent.
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Possible Cause: The eluent system is not polar enough.
-
Troubleshooting Steps:
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Increase the polarity of the eluent. Gradually increase the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexane to 20% or 30%).
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Try a different solvent system. A mixture of dichloromethane and methanol can be effective for polar compounds.
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Problem 2: The compound and impurities move together on the TLC plate (poor separation).
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Possible Cause: The polarity of the eluent system is not optimal for separation.
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Troubleshooting Steps:
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Fine-tune the eluent polarity. Test a range of solvent ratios with small increments to find the optimal separation.
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Try a different solvent system. Sometimes a complete change of solvents (e.g., from an ethyl acetate/hexane system to a toluene/acetone system) can improve separation due to different interactions with the silica gel.
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Problem 3: The compound streaks on the TLC plate or column.
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Possible Cause 1: The sample is overloaded.
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Troubleshooting Steps:
-
Apply a smaller spot on the TLC plate.
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Load less crude material onto the column.
-
-
Possible Cause 2: The compound is highly polar and interacting strongly with the silica gel.
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Troubleshooting Steps:
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Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities.
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Data Presentation
The following table presents hypothetical data for the purification of crude this compound to illustrate the effectiveness of different techniques.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Recrystallization (Ethanol/Water) | 5.0 | 3.8 | 76 | 98.5 |
| Column Chromatography (Hexane/Ethyl Acetate Gradient) | 5.0 | 4.2 | 84 | 99.2 |
| Combined (Column followed by Recrystallization) | 5.0 | 3.5 | 70 | >99.8 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.
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Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold 50% ethanol/water.
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Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Flash Column Chromatography
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis.
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Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
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Elution: Run the column with the eluent gradient, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
common side products in the synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation reaction.
Q1: My reaction yield is very low. What are the possible causes and solutions?
A low yield in this synthesis is a common issue primarily due to the deactivating nature of the nitro group on one of the aromatic rings. The nitro group is strongly electron-withdrawing, which makes the nitrobenzene ring less nucleophilic and therefore less reactive in the electrophilic aromatic substitution (Friedel-Crafts acylation) reaction.
Troubleshooting Steps:
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Choice of Reactants: The reaction can be performed in two primary ways:
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Acylation of nitrobenzene with ethyl 4-(chloroformyl)benzoate.
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Acylation of ethyl benzoate with 4-nitrobenzoyl chloride. Route 2 is generally preferred as the ethoxycarbonyl group is less deactivating than the nitro group, leading to a more reactive aromatic substrate.
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Catalyst Stoichiometry: Ensure you are using a sufficient amount of the Lewis acid catalyst (e.g., AlCl₃). For Friedel-Crafts acylations, more than a stoichiometric amount of the catalyst is often required because the catalyst complexes with the carbonyl group of the product.
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Reaction Conditions:
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Temperature: While heating can increase the reaction rate, it can also lead to the formation of side products. It is crucial to carefully control the reaction temperature. A gradual increase in temperature might be necessary to drive the reaction to completion.
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Reaction Time: Due to the deactivated substrate, a longer reaction time may be necessary. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
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Purity of Reagents: Ensure that your starting materials, especially the acyl chloride and the Lewis acid, are of high purity and anhydrous. Moisture can deactivate the Lewis acid catalyst.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The presence of multiple spots on a TLC plate indicates the formation of impurities. The most common side products in this synthesis are:
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Unreacted Starting Materials: Due to the low reactivity of the substrates, it is common to have unreacted nitrobenzene (or ethyl benzoate) and the corresponding acyl chloride.
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Isomeric Products: While the para-substituted product is the major isomer due to steric hindrance and electronic effects, the formation of ortho- and meta-isomers is possible. The presence of these isomers can complicate purification.
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Hydrolysis of Acyl Chloride: If there is any moisture in the reaction, the acyl chloride (ethyl 4-(chloroformyl)benzoate or 4-nitrobenzoyl chloride) can hydrolyze to the corresponding carboxylic acid.
Q3: How can I effectively purify the final product and remove the side products?
Purification of this compound typically involves the following steps:
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Work-up: The reaction mixture is usually quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: The organic layer should be washed with water, a dilute solution of sodium bicarbonate (to remove any acidic impurities like the hydrolyzed acyl chloride), and finally with brine.
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Crystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
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Column Chromatography: If crystallization does not provide a product of sufficient purity, column chromatography on silica gel is an effective method for separating the desired para-isomer from unreacted starting materials and other isomeric side products. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.
Q4: Can I use nitrobenzene as a solvent for this Friedel-Crafts reaction?
While nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions involving more reactive substrates, it is not recommended in this case, especially if nitrobenzene is also one of the reactants. The high concentration of a deactivated substrate would further hinder the reaction. It is better to use an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Quantitative Data on Side Products
The formation of isomeric side products is a key challenge in this synthesis. While the para-isomer is the desired product, ortho and meta isomers can also be formed. The exact distribution of these isomers is highly dependent on the specific reaction conditions. The table below provides an estimated distribution based on typical Friedel-Crafts acylation reactions of substituted benzenes.
| Product | Isomer | Typical Yield (%) |
| This compound | para (desired) | > 90 |
| 2-Ethoxycarbonyl-4'-nitrobenzophenone | ortho | < 5 |
| 3-Ethoxycarbonyl-4'-nitrobenzophenone | meta | < 5 |
Note: These values are estimates and the actual product distribution may vary.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride.
Materials:
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Ethyl benzoate
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4-Nitrobenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Ice
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol for recrystallization
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet), add anhydrous aluminum chloride (1.2 equivalents).
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Solvent Addition: Add anhydrous dichloromethane to the flask.
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Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel.
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Addition of Ethyl Benzoate: To the resulting mixture, add ethyl benzoate (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to reflux. Monitor the progress of the reaction by TLC. The reaction may take several hours to reach completion.
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Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid. If necessary, further purification can be achieved by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key chemical structures and the troubleshooting workflow.
Caption: Main product and potential isomeric side products.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Troubleshooting Friedel-Crafts Acylation Reactions
Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction is giving a very low yield or not working at all. What are the common causes?
A1: Low or no yield in a Friedel-Crafts acylation is a frequent issue that can often be attributed to one or more of the following factors:
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Presence of Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Water will react with the catalyst, deactivating it and halting the reaction. It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[1]
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Deactivated Aromatic Substrate: The aromatic ring must be sufficiently nucleophilic to attack the acylium ion. If the aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH), it will be too deactivated for the reaction to proceed under standard conditions.[2][3]
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Incompatible Functional Groups: Functional groups with lone pairs of electrons, such as amines (-NH₂) and alcohols (-OH), can coordinate with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the substrate.[3]
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Insufficient Catalyst: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the product, an aryl ketone, forms a stable complex with the Lewis acid, effectively sequestering it.[4]
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Poor Quality Reagents: The acylating agent (acyl chloride or anhydride) and the Lewis acid catalyst must be of high purity. Impurities can interfere with the reaction.
Q2: I suspect my Lewis acid catalyst is no longer active. How can I address this?
A2: Lewis acid catalysts like AlCl₃ can lose activity due to improper storage or handling. Here’s how to troubleshoot this issue:
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Use Fresh, High-Purity Catalyst: Whenever possible, use a freshly opened bottle of the Lewis acid catalyst. Ensure the bottle is sealed tightly after use to prevent exposure to atmospheric moisture.
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Purification of Aluminum Chloride: Commercially available aluminum chloride can sometimes be of insufficient purity. You can purify it by sublimation. A detailed protocol is provided in the "Experimental Protocols" section.
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Consider Alternative Catalysts: For certain substrates, especially those that are more reactive, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective.[5][6] For deactivated substrates, a stronger acid like trifluoromethanesulfonic acid (triflic acid) may be necessary.[7][8]
Q3: My aromatic substrate is deactivated. Are there any alternative methods to perform the acylation?
A3: Yes, for deactivated aromatic compounds, standard Friedel-Crafts acylation conditions are often ineffective. Here are some strategies to overcome this limitation:
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Use a More Potent Catalyst System: Employing a stronger acid catalyst, such as triflic acid (CF₃SO₃H), can sometimes force the acylation of moderately deactivated rings.[7][8]
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Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed, although this may also lead to side reactions.
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Alternative Synthetic Routes: If direct acylation is not feasible, consider alternative synthetic strategies. For example, you might be able to introduce the acyl group via a different reaction, such as a Grignard reaction with a suitable derivative.
Q4: I am observing the formation of an emulsion during the workup, making phase separation difficult. How can I resolve this?
A4: Emulsion formation is a common problem during the aqueous workup of Friedel-Crafts acylation reactions, often due to the presence of aluminum salts. Here are some techniques to break the emulsion:
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Addition of Saturated Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
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Heating: Gently warming the mixture can sometimes help to break the emulsion.[1]
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Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the interfacial tension and help separate the layers.
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Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsion and separate the layers.
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Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding Friedel-Crafts acylation reactions.
Caption: Troubleshooting workflow for low or no product yield.
Guide 2: Reaction Monitoring and Workup Issues
This guide outlines the steps for monitoring the reaction and addressing common workup problems.
Caption: Workflow for reaction monitoring and workup.
Quantitative Data Summary
Table 1: Comparison of Lewis Acid Catalysts in the Acylation of Toluene with Acetyl Chloride
| Lewis Acid Catalyst | Stoichiometry (eq.) | Temperature (°C) | Reaction Time (h) | Yield of 4-methylacetophenone (%) | Reference |
| AlCl₃ | 1.1 | 25 | 1 | 95 | Fictional, representative data |
| FeCl₃ | 1.1 | 25 | 3 | 85 | Fictional, representative data |
| ZnCl₂ | 1.1 | 50 | 6 | 70 | [5][6] |
| TiCl₄ | 1.1 | 0 | 2 | 92 | Fictional, representative data |
| SnCl₄ | 1.1 | 25 | 4 | 88 | Fictional, representative data |
| Sc(OTf)₃ | 0.1 | 25 | 5 | 90 | Fictional, representative data |
Table 2: Effect of Water Content on the Yield of Acetophenone from Benzene and Acetyl Chloride
| Water Content in Solvent (ppm) | Yield of Acetophenone (%) |
| < 10 | 95 |
| 50 | 75 |
| 100 | 50 |
| 200 | 20 |
| 500 | < 5 |
| Note: This data is illustrative and based on general principles. Actual results may vary. |
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents (e.g., Dichloromethane)
Objective: To prepare an anhydrous solvent suitable for Friedel-Crafts acylation.
Materials:
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Dichloromethane (reagent grade)
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Calcium hydride (CaH₂)
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Distillation apparatus
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Schlenk flask or oven-dried glassware
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Nitrogen or argon gas source
Procedure:
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Pre-drying: Add approximately 10 g of powdered calcium hydride per liter of dichloromethane to a flask. Stir or swirl the mixture and let it stand for at least 24 hours.
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Distillation Setup: Assemble a distillation apparatus. All glassware must be thoroughly oven-dried or flame-dried under a stream of inert gas to remove any adsorbed water.[1]
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Distillation: Decant the pre-dried dichloromethane into the distillation flask, leaving the bulk of the calcium hydride behind. Add fresh calcium hydride (a few grams) to the distillation flask.
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Collection: Distill the dichloromethane under a dry, inert atmosphere (nitrogen or argon). Collect the distillate in a Schlenk flask or another oven-dried flask equipped with a septum to allow for transfer via syringe.
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Storage: Store the anhydrous solvent over molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere.
Protocol 2: Purification of Aluminum Chloride (AlCl₃) by Sublimation
Objective: To obtain highly pure, active aluminum chloride for use as a catalyst.
Materials:
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Aluminum chloride (commercial grade)
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Sublimation apparatus
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Heat source (e.g., heating mantle, sand bath)
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Vacuum source
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Inert gas source (nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a sublimation apparatus. The glassware must be scrupulously dried.
-
Loading: In a glove box or under a stream of inert gas, quickly transfer the commercial aluminum chloride to the sublimation apparatus.
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Sublimation: Heat the apparatus gently under vacuum. The aluminum chloride will sublime and deposit as pure crystals on the cold finger or cooler parts of the apparatus.
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Collection: Once the sublimation is complete, allow the apparatus to cool to room temperature under an inert atmosphere.
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Storage: Quickly transfer the purified, white crystalline AlCl₃ to a tightly sealed container inside a desiccator or glove box.
Protocol 3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Objective: To determine the endpoint of a Friedel-Crafts acylation reaction.
Materials:
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TLC plates (silica gel)
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Developing chamber
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
UV lamp
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC Plate: Draw a baseline in pencil on the TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the starting aromatic compound, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new, typically lower Rf spot, indicates the formation of the more polar ketone product.
Protocol 4: Lab-Scale Regeneration of Deactivated Aluminum Chloride
Objective: To regenerate a small quantity of deactivated AlCl₃ for reuse.
Materials:
-
Deactivated aluminum chloride
-
Thionyl chloride (SOCl₂)
-
Reflux condenser
-
Heating mantle
-
Inert gas atmosphere setup
Procedure:
-
Setup: In a fume hood, place the deactivated aluminum chloride in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Treatment: Carefully add an excess of thionyl chloride to the flask.
-
Reflux: Gently reflux the mixture for 2-3 hours. Thionyl chloride will react with any water and aluminum hydroxides that have formed, converting them back to aluminum chloride.
-
Isolation: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Drying and Storage: The resulting solid should be a free-flowing powder. Dry it under high vacuum and store it in a desiccator or glove box.
Disclaimer: These protocols are intended for guidance only and should be performed by trained professionals in a suitable laboratory setting. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Benzophenone Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of benzophenone, primarily focusing on the Friedel-Crafts acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory methods for synthesizing benzophenone?
A1: Benzophenone can be synthesized via several routes. The most common methods include:
-
Friedel-Crafts Acylation of Benzene: This involves reacting benzene with benzoyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1][2][3] This is a widely used laboratory and industrial method due to its efficiency.[2]
-
Reaction of Benzene with Carbon Tetrachloride: This is another Friedel-Crafts approach where two benzene molecules react with carbon tetrachloride to form diphenyldichloromethane, which is then hydrolyzed to yield benzophenone.[1][2][4]
-
Oxidation of Diphenylmethane: Diphenylmethane can be oxidized using air and a copper catalyst to produce benzophenone.[1]
-
Grignard Reagent Method: Phenylmagnesium bromide (a Grignard reagent) can be reacted with benzoyl chloride.[2][4] While this method can give high yields, the cost of reagents can be a drawback.[2]
Q2: What is the function of the Lewis acid (e.g., AlCl₃) in the Friedel-Crafts acylation?
A2: The Lewis acid is a critical catalyst. Its primary role is to react with the acyl halide (e.g., benzoyl chloride) to generate a highly electrophilic acylium ion (R-C≡O⁺).[5][6][7] This acylium ion is then attacked by the electron-rich benzene ring, leading to the formation of the new carbon-carbon bond.
Q3: Why is it crucial to use anhydrous conditions for this reaction?
A3: Lewis acids like aluminum chloride are extremely hygroscopic and react vigorously with water.[8] If moisture is present, the AlCl₃ will be hydrolyzed, deactivating it and rendering it ineffective as a catalyst.[6] This reaction with water also produces hydrochloric acid (HCl), which can interfere with the desired reaction pathway.
Q4: Are there alternatives to aluminum chloride as a catalyst?
A4: Yes, other Lewis acids can be used, although their reactivity may vary. Common alternatives include ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), which are considered moderately active catalysts.[9] Additionally, modern approaches utilize ionic liquids, such as BmimCl–FeCl₃, which can act as both the catalyst and the solvent, offering environmental benefits and easier catalyst recovery.[10][11]
Troubleshooting Guide
This section addresses common issues encountered during benzophenone synthesis.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a frequent problem with several possible causes. Refer to the table and flowchart below for a systematic approach to troubleshooting.
-
Cause 1: Poor Quality or Deactivated Catalyst: The quality of the anhydrous aluminum chloride is paramount. Old or improperly stored AlCl₃ may have absorbed moisture, reducing its activity.
-
Solution: Use a fresh, high-quality grade of anhydrous AlCl₃ from a sealed container. Minimize its exposure to the atmosphere during weighing and addition.[4]
-
-
Cause 2: Presence of Moisture: Traces of water in the reagents (benzene, benzoyl chloride) or on the glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled or commercially available anhydrous solvents.[4]
-
-
Cause 3: Incorrect Reaction Temperature: The reaction is highly temperature-sensitive.
-
Cause 4: Inefficient Mixing: If the AlCl₃ is not well-dispersed, it can form clumps or cake on the sides of the flask, leading to a non-uniform reaction and lower conversion.
-
Solution: Use an efficient mechanical stirrer to ensure the reaction mixture remains a well-agitated slurry.[4]
-
-
Cause 5: Loss of Product During Workup: Benzophenone can be lost during extraction and purification steps.
-
Solution: Perform aqueous extractions carefully to avoid emulsions. Ensure all organic layers are combined. When purifying by distillation, use a vacuum to prevent the need for high temperatures that could degrade the product.
-
Q2: I observed significant formation of a dark, tarry substance. How can this be prevented?
A2: The formation of tarry by-products is almost always due to the reaction temperature being too high.[4][12] The Friedel-Crafts reaction is highly exothermic.
-
Solution: Implement efficient cooling. Use an ice-salt bath instead of just an ice bath to achieve temperatures below 5°C. Add the reagents dropwise and at a slow rate to prevent a rapid increase in temperature.[4]
Q3: The final product is a persistent oil and will not crystallize. What should I do?
A3: Pure benzophenone is a white solid with a melting point of 47-49°C.[4][12] If it remains an oil, it is likely due to the presence of impurities or residual solvent.
-
Solution 1: Recrystallization: This is the most common method for purification. Ethanol or ligroin are suitable solvents. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.[12]
-
Solution 2: Vacuum Distillation: Distilling the product under reduced pressure is an excellent way to separate it from non-volatile impurities and residual high-boiling solvents.[12][13] The boiling point of benzophenone is approximately 187-190°C at 15 mmHg.[4][12]
-
Solution 3: Aqueous Wash: Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities.[14]
Data Presentation: Optimizing Reaction Conditions
The tables below summarize key quantitative data for optimizing the synthesis.
Table 1: Effect of Lewis Acid Catalyst on Benzophenone Yield
| Catalyst | Molar Fraction of Catalyst in Ionic Liquid | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| AlCl₃ | N/A (in CH₂Cl₂) | ~66% | Not Specified | [3] |
| FeCl₃ | 0.60 (in BmimCl) | 65% | 1 h | [11] |
| FeCl₃ | 0.67 (in BmimCl) | 97% | 0.5 h | [10] |
| ZnCl₂ | 0.67 (in BmimCl) | 85% | 1 h | [10] |
| AlCl₃ | 0.67 (in BmimCl) | 93% | 0.5 h |[10] |
Table 2: Influence of Solvent on Benzoylation Yield
| Solvent | Reaction Time | Yield (%) | Notes | Reference |
|---|---|---|---|---|
| Carbon Disulfide (CS₂) | 12 h | 85% | Traditional organic solvent. | [11] |
| Nitrobenzene | 12 h | 82% | Traditional organic solvent. | [11] |
| BmimCl-FeCl₃ (Ionic Liquid) | 0.5 h | 97% | Acts as both catalyst and solvent. | [10] |
| CH₃CN | 1 h | 64% | With Cu(OTf)₂ catalyst. | [15] |
| CH₂ClCH₂Cl | 1 h | 73% | With Cu(OTf)₂ catalyst. |[15] |
Table 3: Impact of Temperature on Yield and By-product Formation (Carbon Tetrachloride Method)
| Temperature Range | Reaction Speed | Yield | By-product (Tar) Formation | Reference |
|---|---|---|---|---|
| Below 5°C | Too slow | Decreased | Minimal | [4] |
| 5°C to 10°C | Optimal | High (80-89%) | Minimal | [4] |
| Above 10°C | Fast | Decreased | Increasing formation of tar |[4] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation of Benzene with Benzoyl Chloride
This method is a classic approach to forming aryl ketones.
Materials:
-
Anhydrous Benzene
-
Benzoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous, as solvent)
-
Hydrochloric Acid (HCl), dilute
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Attach a gas trap (e.g., a tube leading to a beaker of sodium hydroxide solution) to the top of the condenser to neutralize the HCl gas evolved.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous benzene and anhydrous dichloromethane. Cool the flask in an ice-water bath to 0-5°C.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. Ensure the temperature does not rise significantly.
-
Acyl Chloride Addition: Add benzoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).[12]
-
Quenching: Cool the reaction mixture again in an ice bath. Very slowly and cautiously, add crushed ice, followed by dilute HCl to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude benzophenone by recrystallization from ethanol or by vacuum distillation.
Protocol 2: Synthesis from Benzene and Carbon Tetrachloride (based on Organic Syntheses)
This procedure involves the formation of a dichlorodiphenylmethane intermediate, followed by hydrolysis.[4]
Materials:
-
Anhydrous Carbon Tetrachloride (CCl₄)
-
Anhydrous, Thiophene-free Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Water
Procedure:
-
Setup: In a 5-L two-necked, round-bottomed flask, place 455 g of anhydrous AlCl₃ and 1 L of dry CCl₄. Equip the flask with an efficient mechanical stirrer, a separatory funnel, a thermometer, and a reflux condenser connected to a gas trap.
-
Initiation: Cool the flask in an ice bath until the temperature drops to 10-15°C. Add 50 cc of dry benzene all at once. The reaction should begin immediately, indicated by HCl evolution and a rise in temperature.
-
Main Addition: Once the reaction starts, add salt to the ice bath for more effective cooling. Prepare a mixture of 550 cc of benzene and 550 cc of CCl₄ in the separatory funnel. Add this mixture at a rate that maintains the internal temperature between 5°C and 10°C. This typically takes 1-2 hours.
-
Stirring: Continue stirring for 3 hours after the addition is complete, keeping the temperature at ~10°C. Then, stop stirring and let the mixture stand for about 12 hours, during which it will come to room temperature.
-
Hydrolysis: Restart the stirrer and cool the flask externally. Slowly add about 500 cc of water. The mixture will heat up, often causing the excess CCl₄ to reflux.
-
Steam Distillation: Heat the mixture on a steam bath to remove most of the CCl₄. Then, perform a steam distillation for about one hour to remove the remaining CCl₄ and to completely hydrolyze the dichlorodiphenylmethane intermediate to benzophenone.
-
Isolation: Separate the upper benzophenone layer from the aqueous layer. Extract the aqueous layer with ~200 cc of benzene. Combine the extract with the main product.
-
Purification: Transfer the combined organic layers to a distillation flask. Remove the benzene under atmospheric pressure, and then distill the benzophenone under reduced pressure (b.p. 187-190°C / 15 mm). The product should solidify upon cooling. The expected yield is 490-550 g (80-89%).[4]
References
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. beyondbenign.org [beyondbenign.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 13. Sciencemadness Discussion Board - Preparation of Benzophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Recrystallization of Substituted Benzophenones
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of substituted benzophenones via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a recrystallization solvent for substituted benzophenones?
An ideal solvent is one in which the benzophenone derivative has high solubility at an elevated temperature but low solubility at room or ice-bath temperatures.[1] This temperature-dependent solubility differential is crucial for achieving good crystal recovery upon cooling. Additionally, the impurities should either be completely soluble or completely insoluble in the solvent at all temperatures to allow for their removal by filtration.
Q2: How do I select an initial solvent for a novel substituted benzophenone?
A common rule of thumb is "like dissolves like," which suggests that compounds with similar structural and polarity features will be soluble in one another.[1] For benzophenones, which are ketones, solvents like acetone or ethyl acetate might be good starting points.[2] However, the substituents on the aromatic rings will significantly influence polarity. A good practice is to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, hexane, toluene, water) to find one that provides high solubility when hot and low solubility when cold.[1]
Q3: Can I use a mixed-solvent system?
Yes, mixed-solvent systems are very common. This technique is used when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes cloudy (the saturation point). Common pairs include ethanol-water, hexane-ethyl acetate, and toluene-ligroin.[3][4]
Q4: Is recrystallization always the best purification method for substituted benzophenones?
While recrystallization is a primary method for purifying solids, it may not always be the most effective. For some substituted benzophenones, particularly those that are thermally stable, vacuum distillation can be a superior method of purification.[5] If the compound consistently "oils out" or if impurities have very similar solubility profiles, other techniques like column chromatography might be necessary.[6]
Troubleshooting Guide
Q5: My compound is not crystallizing, even after cooling the solution in an ice bath. What should I do?
This is a common issue that can be due to several factors:
-
Supersaturation: The solution may be supersaturated.[1] Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[7]
-
Too Much Solvent: This is the most frequent cause of crystallization failure.[6] If induction methods don't work, gently heat the solution to boil off some of the solvent to increase the concentration of the solute.[7] Allow it to cool again slowly.
-
Incorrect Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures, resulting in significant product loss.[3] In this case, the solvent should be removed (e.g., by rotary evaporation) and a different solvent system should be attempted.[7]
Q6: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[6] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution cools too quickly.[6][8]
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent.[6] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve gradual temperature reduction.
-
Change Solvent System: If slow cooling fails, the solvent system may be inappropriate. Try using a larger volume of solvent or switching to a solvent with a lower boiling point.
Q7: My final yield is very low. How can I improve recovery?
A yield of less than 100% is expected, as some product will always remain dissolved in the cold solvent (mother liquor).[1] However, very low yields can be improved:
-
Minimize Hot Solvent: Use only the minimum amount of near-boiling solvent required to fully dissolve your crude product. Adding too much will result in a poor yield as more of your product will remain in solution upon cooling.[1][8]
-
Ensure Adequate Cooling: Cool the solution to room temperature first, and then in an ice-water bath to maximize crystal formation.[8] Impatience can lead to lower recovery.[8]
-
Minimize Rinse Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[1]
Q8: The crystals are colored, but the pure compound should be white. What happened?
Colored impurities may be present. If these impurities are not removed by the initial recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step.[1]
Data & Visualizations
Solvent Selection for Substituted Benzophenones
The choice of solvent is critical. The following table provides a general guide based on solvent polarity. Substituted benzophenones can range from nonpolar to moderately polar depending on their functional groups.
| Solvent Name | Polarity | Boiling Point (°C) | Common Use Case for Benzophenones |
| Hexane / Heptane | Nonpolar | 69 / 98 | Good for nonpolar derivatives or as the "poor" solvent in a mixed-solvent system. |
| Toluene | Nonpolar | 111 | Suitable for less polar compounds; can be used in mixed systems with ligroin.[3] |
| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent, often used in mixed systems with hexane.[2] |
| Acetone | Moderately Polar | 56 | A good starting point for many ketones, but its low boiling point limits the solubility range. |
| Ethanol / Methanol | Polar | 78 / 65 | Effective for more polar substituted benzophenones, often used with water as an anti-solvent.[5] |
| Water | Very Polar | 100 | Generally a poor solvent for benzophenones unless highly polar substituents are present. Often used as the "poor" solvent (anti-solvent) with alcohols.[2][9] |
Visual Workflow: Troubleshooting Recrystallization
Caption: A troubleshooting workflow for common issues encountered during the recrystallization process.
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying a substituted benzophenone using a single solvent.
-
Solvent Selection: In a test tube, add ~20 mg of the crude solid and add the chosen solvent dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the tube. If the solid dissolves when hot but precipitates when cool, the solvent is promising.
-
Dissolution: Place the crude substituted benzophenone in an appropriately sized Erlenmeyer flask with a stir bar. In a separate beaker, heat the chosen solvent to its boiling point.
-
Add Hot Solvent: Add the hot solvent to the flask in small portions while stirring and heating until the solid just dissolves. Use the minimum amount of solvent necessary.[1]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air-dry completely on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.
Protocol 2: Anti-Solvent Method for Benzophenone Purification
This method is adapted from a patented process for purifying crude benzophenone and is useful when an anti-solvent (like water) is required to induce crystallization.[10]
-
Dissolution: Dissolve the crude benzophenone product in an organic solvent such as acetonitrile or acetone at a controlled temperature (e.g., 28-35 °C).[10]
-
Initial Water Addition: Under constant stirring, slowly add a specific mass of water (e.g., 0.16-0.50 times the mass of the crude product) to the solution.[10]
-
Seeding and Crystal Growth: After the initial water addition, add seed crystals of pure benzophenone to initiate crystallization. Allow the crystals to grow under constant stirring for 1-2 hours at the same temperature.[10]
-
Continued Anti-Solvent Addition: Continue to slowly add water to the mixture while maintaining the temperature and stirring.
-
Final Stirring and Collection: Once all the water has been added, continue stirring for another 1-1.5 hours. Collect the high-purity benzophenone crystals by centrifugation or vacuum filtration and dry them thoroughly.[10]
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chegg.com [chegg.com]
- 10. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-ethoxycarbonyl-4'-nitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst residue during the synthesis and purification of 4-ethoxycarbonyl-4'-nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of catalyst residue in the synthesis of this compound?
A1: The synthesis of this compound often involves cross-coupling reactions, such as Suzuki or Heck couplings, which typically employ a palladium (Pd) catalyst. Residue from these catalysts and their ligands are common impurities in the crude product. While some modern synthetic routes aim to avoid transition metal catalysts, their use is still prevalent.[1][2]
Q2: Why is it crucial to remove catalyst residue from the final product?
A2: For applications in drug development and materials science, even trace amounts of metal catalyst residue can have significant consequences. These include altering the biological activity of the compound, causing toxicity, interfering with downstream reactions, and affecting the material properties of polymers. Regulatory agencies also have strict limits on metal impurities in active pharmaceutical ingredients (APIs).
Q3: What are the general strategies for removing palladium catalyst residue?
A3: Several strategies can be employed, ranging from simple physical methods to chemical scavenging. The most common methods include:
-
Filtration: Passing a solution of the crude product through a pad of adsorbent material like Celite®.[3]
-
Chromatography: Standard column chromatography is often effective at separating the desired compound from catalyst residues.[3]
-
Extraction: Liquid-liquid extraction can be used to remove some inorganic palladium salts.[3]
-
Scavenging: Using solid-supported scavengers or chemical reagents that selectively bind to the metal, which can then be filtered off.
Troubleshooting Guides
Issue 1: Black particles or a grayish tint remains in the product after initial workup.
This often indicates the presence of palladium black (Pd(0)), an insoluble form of the catalyst.
Solution 1: Filtration through Celite®
A simple and effective method for removing insoluble palladium residues is filtration through a pad of Celite®.[3]
-
Experimental Protocol:
-
Prepare a filtration setup with a sintered glass funnel.
-
Place a 1-2 cm thick pad of Celite® over the sintered glass.
-
Pre-wet the Celite® pad with the solvent that will be used to dissolve the crude product.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Slowly pass the solution through the Celite® pad. The Celite® will trap the insoluble metal particles.[3]
-
Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Workflow for Celite® Filtration
A diagram illustrating the workflow for removing insoluble catalyst residue using Celite® filtration.
Issue 2: Product appears pure by TLC and NMR, but elemental analysis shows high palladium content.
This suggests the presence of soluble palladium complexes that are not easily removed by simple filtration.
Solution 2: Use of a Palladium Scavenger
Palladium scavengers are materials that selectively bind to dissolved palladium species. Solid-supported scavengers, such as those from Silicycle, or chemical reagents like trithiocyanuric acid (TMT) are commonly used.[4]
-
Experimental Protocol (using a solid-supported scavenger):
-
Dissolve the crude this compound in a suitable organic solvent.
-
Add the recommended amount of the solid-supported palladium scavenger (e.g., a thiol-functionalized silica gel).
-
Stir the mixture at room temperature or with gentle heating for a few hours, as recommended by the manufacturer.
-
Filter off the solid scavenger.
-
Wash the scavenger with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Experimental Protocol (using Trithiocyanuric acid - TMT): [4]
-
Dissolve the crude product in an organic solvent.
-
Add a solution of TMT.
-
Stir the mixture, sometimes with heating, for a couple of hours. A precipitate of the palladium-TMT complex should form.
-
Filter the mixture, often over diatomite (Celite®), to remove the precipitate.
-
Wash the filter cake with fresh solvent.
-
Concentrate the filtrate to obtain the purified product.
-
Decision Logic for Catalyst Removal
A decision tree for selecting an appropriate method for palladium catalyst removal.
Solution 3: Column Chromatography
Column chromatography is a highly effective method for separating the target compound from both soluble and insoluble catalyst residues.[3]
-
Experimental Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient), determined by thin-layer chromatography (TLC) analysis.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system. The palladium residues typically have a much lower Rf value and will either remain at the top of the column or elute much later than the desired product.[3]
-
Collect the fractions containing the pure this compound.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Data Summary Table
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Filtration through Celite® | Adsorption/Physical Trapping | Fast, simple, inexpensive, effective for insoluble residues.[3] | Ineffective for soluble catalyst complexes. | Removal of Pd(0) (palladium black). |
| Column Chromatography | Differential Adsorption | Highly effective for a wide range of impurities, including soluble catalysts.[3] | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column. | General purification and when high purity is essential. |
| Palladium Scavengers | Chemisorption | Highly selective for palladium, effective for low levels of soluble residue.[4] | Scavengers can be expensive, may require optimization of conditions (time, temperature). | Final polishing step to reduce Pd levels to ppm. |
| Liquid-Liquid Extraction | Partitioning between Immiscible Solvents | Can remove some inorganic palladium salts.[3] | Generally not effective for organometallic palladium complexes. | Initial workup to remove inorganic byproducts. |
References
Technical Support Center: Synthesis of Asymmetric Benzophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of asymmetric benzophenones. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing asymmetric benzophenones?
A1: The primary methods for synthesizing asymmetric benzophenones include:
-
Friedel-Crafts Acylation: This classic method involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst like AlCl₃. It is a widely used method but can have limitations regarding substrate scope and regioselectivity.[1][2][3]
-
Cross-Coupling Reactions: Modern methods often employ palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which offer greater functional group tolerance and milder reaction conditions.
-
Oxidation of Diarylalkanes: The oxidation of asymmetrically substituted diphenylmethanes can yield the corresponding benzophenones.
-
Iron-Mediated Routes: Newer synthetic routes utilizing iron-mediated reactions have been developed for sterically congested and unsymmetrically substituted benzophenones.[4]
-
Visible-Light Dual Catalysis: A combination of a benzophenone-derived photosensitizer and a nickel catalyst can be used for direct benzylic C-H acylation to furnish unsymmetrical ketones.[5]
Q2: Why is regioselectivity a major challenge in Friedel-Crafts acylation for asymmetric benzophenones?
A2: Regioselectivity is a significant challenge in Friedel-Crafts acylation when the aromatic substrate has multiple substitution sites. The incoming acyl group's position is directed by the electronic and steric properties of the substituents already present on the ring. For instance, activating groups direct ortho- and para-addition, while deactivating groups direct meta-addition. In complex molecules, this can lead to a mixture of isomers that are difficult to separate, lowering the yield of the desired product. The choice of Lewis acid and reaction conditions can sometimes influence the regioselectivity.[6]
Q3: What are the typical side reactions observed during the synthesis of asymmetric benzophenones?
A3: Common side reactions include:
-
Polyacylation: In Friedel-Crafts acylation, the product ketone is less reactive than the starting material, which generally prevents multiple acylations. However, with highly activated aromatic rings, this can sometimes occur.[3]
-
Rearrangement Reactions: While less common in acylation compared to alkylation, rearrangements of the acyl group are possible under certain conditions. The acylium ion is generally stable due to resonance.[3][7]
-
Dehalogenation: In cross-coupling reactions, premature dehalogenation of the aryl halide can occur, leading to undesired byproducts.
-
Homocoupling: In cross-coupling reactions, the coupling of two identical aryl groups can occur, reducing the yield of the desired asymmetric product.
-
Over-reduction: In the synthesis of benzhydrols (precursors to some benzophenones) via hydrogenation of benzophenones, over-reduction to diphenylmethane can be a side reaction.[8]
Q4: How can I purify my asymmetric benzophenone product effectively?
A4: Purification of asymmetric benzophenones often involves a combination of techniques:
-
Crystallization: This is a common and effective method for purifying solid benzophenones. A patent describes a method involving dissolving the crude product in an organic solvent, filtering impurities, and then inducing crystallization by adding water.[9]
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from isomers and other impurities. The choice of solvent system is crucial for achieving good separation.
-
Distillation: For thermally stable, lower molecular weight benzophenones, vacuum distillation can be an effective purification method.[9]
-
Solid-Phase Extraction (SPE): For trace analysis and purification of benzophenone derivatives from environmental samples, SPE has been shown to be effective.[10][11]
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Step |
| Deactivated Aromatic Ring | The Friedel-Crafts acylation reaction is generally not effective for aromatic compounds that are less reactive than mono-halobenzenes.[1] Consider using a more activated aromatic substrate or a different synthetic route if your substrate is highly deactivated. |
| Poor Catalyst Activity | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous, as it can be deactivated by moisture. The choice of catalyst can also be critical; for instance, gallium chloride or ferric chloride may be more effective than aluminum chloride in certain cases.[6] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. A factorial design analysis has shown that temperature is a critical factor.[6] Experiment with a range of temperatures to find the optimal condition for your specific substrates. |
| Incorrect Stoichiometry | Stoichiometric or even super-stoichiometric amounts of the Lewis acid are often required because the catalyst complexes with the product ketone.[1][3] Ensure you are using a sufficient amount of the catalyst. |
| Presence of Inhibiting Functional Groups | Aryl amines and other basic functional groups can form unreactive complexes with the Lewis acid catalyst, inhibiting the reaction.[1] Protect such functional groups before attempting the acylation. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Step |
| Poor Regiocontrol | The inherent directing effects of the substituents on the aromatic ring are leading to a mixture of ortho, meta, and para isomers. |
| Modify the reaction conditions. Lowering the temperature may improve selectivity. | |
| Consider using a bulkier Lewis acid catalyst, which may sterically hinder reaction at certain positions. | |
| If possible, introduce a blocking group at the undesired position, which can be removed after the acylation step. | |
| As an alternative, consider a synthetic route with better regiocontrol, such as a directed ortho-metalation followed by acylation, or a cross-coupling strategy. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurities | The desired product and byproducts (e.g., isomers) have very similar polarities, making separation by column chromatography challenging. |
| Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may improve separation. | |
| Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase silica. | |
| Product is an Oil or Low-Melting Solid | The product does not crystallize easily. |
| Attempt to form a solid derivative of the benzophenone (e.g., an oxime or hydrazone), which may be easier to crystallize and purify. The benzophenone can then be regenerated from the purified derivative. | |
| If the product is thermally stable, consider purification by vacuum distillation. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Benzophenones
| Catalyst System | Substrate Scope | Pressure (atm) | Enantiomeric Excess (ee) | Reference |
| trans-RuCl₂(diphosphine)(diamine) | Ortho-substituted benzophenones | 8 | High | [8] |
| Copper-based catalyst | Ortho-bromine substituted benzophenones | Not specified | Excellent | [12] |
| [RuCl₂(DADMP-BINAP)(diamine)] | Substituted benzophenones for TAK-475 synthesis | <10 | High | [13] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled.
-
Reagents: The aromatic substrate and an anhydrous solvent (e.g., dichloromethane or nitrobenzene) are added to the flask and cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution.
-
Acylating Agent Addition: The benzoyl chloride derivative, dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is carefully poured onto crushed ice and concentrated HCl is added to decompose the aluminum chloride complex.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or column chromatography.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Benzophenone
-
Catalyst Preparation: In a glovebox, the ruthenium precatalyst and the chiral diphosphine ligand are dissolved in an appropriate solvent (e.g., a mixture of toluene and 2-propanol).
-
Reaction Setup: The benzophenone substrate and a base (e.g., potassium tert-butoxide) are added to a high-pressure reactor.
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm).[8]
-
Reaction Monitoring: The reaction is stirred at the specified temperature until the consumption of hydrogen ceases or TLC analysis indicates the completion of the reaction.
-
Workup: The reactor is cooled and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting chiral benzhydrol is purified by column chromatography to determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of asymmetric benzophenones.
Caption: A logical diagram for troubleshooting low yields in asymmetric benzophenone synthesis.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Iron-mediated synthetic routes to unsymmetrically substituted, sterically congested benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Asymmetric Hydrogenation of Unsymmetrical ortho-Br Substituted Benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
alternative catalysts for the synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone
Welcome to the technical support center for the synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternative catalysts, detailed experimental protocols, and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are some alternative catalysts to traditional Lewis acids like AlCl₃ for the synthesis of this compound?
A1: Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but can be corrosive, moisture-sensitive, and require more than stoichiometric amounts, leading to significant waste.[1][2][3] Greener and more sustainable alternatives include solid acid catalysts such as zeolites (e.g., H-beta, H-Y), ion-exchange resins (e.g., Amberlyst-15), and metal oxides.[4][5][6] These catalysts are often reusable, non-corrosive, and can lead to simpler work-up procedures.[4]
Q2: Why is the Friedel-Crafts acylation of ethyl benzoate challenging?
A2: The ester group (-COOEt) on ethyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This deactivation makes the reaction slower and may require more forcing conditions or highly active catalysts compared to the acylation of activated aromatic compounds.[1][7]
Q3: What is the typical regioselectivity for the acylation of ethyl benzoate?
A3: The ethoxycarbonyl group is a meta-director in electrophilic aromatic substitution. Therefore, the acylation of ethyl benzoate with p-nitrobenzoyl chloride is expected to predominantly yield the meta-substituted product, 3-ethoxycarbonyl-4'-nitrobenzophenone.[8] However, under certain catalytic conditions, minor amounts of ortho and para isomers might be formed.
Q4: Can I use p-nitrobenzoic acid directly instead of p-nitrobenzoyl chloride?
A4: While direct acylation with carboxylic acids is possible with some highly active catalysts like certain zeolites or in the presence of activating agents, using the more reactive p-nitrobenzoyl chloride is generally more efficient for the Friedel-Crafts acylation of a deactivated substrate like ethyl benzoate.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Catalyst Inactivity: The chosen solid acid catalyst may not be active enough for the deactivated substrate. 2. Catalyst Deactivation: Moisture in the reagents or atmosphere can deactivate the catalyst. Coke formation on the catalyst surface can also block active sites.[9] 3. Insufficient Reaction Temperature/Time: The reaction conditions may not be vigorous enough to overcome the activation energy for the deactivated system. | 1. Select a More Active Catalyst: Consider using a solid acid with higher acid strength, such as Amberlyst-15 or a zeolite with a high silica-to-alumina ratio. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For reusable catalysts, ensure proper activation (e.g., heating under vacuum) before use. 3. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using techniques like TLC or GC. |
| Formation of Side Products | 1. Polysubstitution: Although less common in acylation due to product deactivation, it can occur under harsh conditions.[1] 2. Rearrangement: The acylium ion is generally stable and less prone to rearrangement compared to carbocations in Friedel-Crafts alkylation.[1] However, side reactions involving the ester group might occur. 3. Hydrolysis: If water is present, the acyl chloride can hydrolyze to the corresponding carboxylic acid. | 1. Use Stoichiometric Amounts of Acylating Agent: Avoid a large excess of p-nitrobenzoyl chloride. 2. Maintain Moderate Temperatures: Avoid excessively high temperatures that might promote side reactions. 3. Strictly Anhydrous Conditions: As mentioned above, ensure all components of the reaction are dry. |
| Difficulty in Product Isolation | 1. Complex Mixture of Products: If the reaction has low selectivity, separating the desired isomer from others can be challenging. 2. Catalyst Separation: Fine powder catalysts can be difficult to filter. | 1. Purification by Column Chromatography: Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the isomers. 2. Use of Pelletized or Supported Catalysts: Employing catalysts in pellet form or supported on a solid matrix can facilitate easier separation by simple filtration. |
Alternative Catalyst Performance
The following table summarizes the performance of various alternative catalysts for Friedel-Crafts acylation reactions, providing a general reference for selecting a suitable catalyst for the synthesis of this compound. Please note that the exact yields and conditions may vary for this specific reaction.
| Catalyst | Catalyst Type | Typical Yield Range (%) | Typical Temperature (°C) | Typical Reaction Time (h) | Key Advantages |
| Zeolite H-Beta | Solid Acid | 60 - 95 | 100 - 180 | 4 - 24 | High thermal stability, shape selectivity.[9][10] |
| Amberlyst-15 | Ion-Exchange Resin | 70 - 90 | 80 - 120 | 2 - 8 | High acidity, readily available, easy to handle.[11][12] |
| Metal Oxides (e.g., ZnO) | Solid Acid | 50 - 85 | 25 - 150 | 1 - 12 | Low cost, environmentally benign.[13] |
| Ionic Liquids | Liquid Catalyst | 60 - 90 | 25 - 100 | 1 - 6 | Can act as both solvent and catalyst, recyclable.[14][15][16] |
Experimental Protocols
General Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
p-Nitrobenzoyl chloride is corrosive and a lachrymator; handle with care.
-
Organic solvents are flammable; avoid open flames.
Protocol 1: Synthesis using Zeolite H-Beta Catalyst
-
Catalyst Activation: Activate H-Beta zeolite by heating at 400°C for 4 hours under a stream of dry air or nitrogen. Cool down to room temperature in a desiccator.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl benzoate (10 mmol) and a suitable anhydrous solvent (e.g., dichlorobenzene, 20 mL).
-
Addition of Reagents: Add the activated H-Beta zeolite (1 g) to the flask, followed by the portion-wise addition of p-nitrobenzoyl chloride (12 mmol) under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 140-160°C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the catalyst and wash it with the solvent. The catalyst can be regenerated by washing with a suitable solvent and reactivating.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Protocol 2: Synthesis using Amberlyst-15 Catalyst
-
Catalyst Preparation: Wash Amberlyst-15 resin with a suitable solvent (e.g., dichloromethane) and dry under vacuum at 60°C for 4 hours.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoate (10 mmol), the dried Amberlyst-15 (2 g), and an anhydrous solvent (e.g., 1,2-dichloroethane, 25 mL).
-
Addition of Acylating Agent: Add p-nitrobenzoyl chloride (11 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, filter off the Amberlyst-15 resin and wash it with the solvent. The resin can be regenerated for future use. The combined organic filtrate is washed with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography as described in Protocol 1.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using a solid acid catalyst.
Caption: General experimental workflow for solid acid catalyzed synthesis.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alexandonian.com [alexandonian.com]
- 9. Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. isca.me [isca.me]
- 15. Synthesis, purification and characterization of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
preventing byproduct formation in the nitration of benzophenone esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the nitration of benzophenone esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the nitration of benzophenone esters?
A1: The primary byproducts in the nitration of benzophenone esters typically arise from a lack of regioselectivity and over-nitration. The main categories of byproducts include:
-
Positional Isomers: Due to the electronic effects of the ester and benzoyl groups, nitration can occur at various positions on both aromatic rings, leading to a mixture of mono-nitrated isomers. The benzoyl group is a deactivating meta-director, while the ester group's position on one of the rings will influence the substitution pattern on that ring.
-
Dinitrated Products: Excessive nitrating agent, elevated reaction temperatures, or prolonged reaction times can lead to the introduction of a second nitro group onto the benzophenone ester molecule.[1][2]
-
Hydrolysis Products: While less common under standard nitrating conditions (concentrated sulfuric and nitric acid), there is a possibility of ester hydrolysis to the corresponding carboxylic acid, particularly if the reaction mixture is exposed to significant amounts of water, especially at elevated temperatures. However, studies on methyl benzoate suggest that hydrolysis is unlikely under typical nitration conditions.[3]
-
Oxidative Byproducts: In some cases, the strong oxidizing nature of the nitrating mixture can lead to the formation of phenolic byproducts, which can be further nitrated.
Q2: How does the position of the ester group influence the regioselectivity of nitration?
A2: The position of the ester group is critical in directing the incoming nitro group. The ester group is an electron-withdrawing group and, when directly attached to an aromatic ring, acts as a meta-director. The benzoyl group is also a meta-director. Therefore, the regiochemical outcome will be a composite of the directing effects of both groups. For a substrate like methyl 4-benzoylbenzoate, the ester-bearing ring is deactivated, and nitration is directed to the meta position relative to the ester. The other ring is also deactivated by the ketone, directing nitration to its meta positions. The interplay of these deactivating groups makes controlling regioselectivity challenging.
Q3: Is it possible to completely avoid the formation of dinitrated byproducts?
A3: While completely avoiding dinitration can be challenging, it is possible to significantly minimize its formation. Key strategies include:
-
Strict Temperature Control: Maintaining a low reaction temperature (typically below 15°C) is crucial as nitration is a highly exothermic reaction.[1] Higher temperatures increase the rate of reaction and favor dinitration.
-
Stoichiometric Control of Nitrating Agent: Using a precise, near-stoichiometric amount of the nitrating agent can limit the availability of the nitronium ion for a second nitration step.
-
Slow, Controlled Addition: The nitrating agent should be added slowly and in a controlled manner to the solution of the benzophenone ester to maintain a low temperature and prevent localized areas of high nitrating agent concentration.[2]
Q4: Can the ester group be hydrolyzed during the nitration reaction?
A4: Under the typical anhydrous conditions of mixed-acid nitration (concentrated H₂SO₄ and HNO₃), hydrolysis of the ester group is generally not a significant side reaction. The scarcity of water as a nucleophile prevents the hydrolysis from occurring to a large extent. However, it is crucial to use anhydrous reagents and prevent the introduction of water into the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-nitro Product and a High Percentage of Dinitrated Byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Reaction Temperature | Maintain the reaction temperature below 15°C, preferably between 0-5°C, using an ice-salt bath. Monitor the internal temperature of the reaction closely.[1][2] | Reduced rate of dinitration, leading to a higher yield of the mono-nitro product. |
| Incorrect Stoichiometry of Nitrating Agent | Carefully calculate and use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Avoid using a large excess. | Minimized availability of the nitronium ion for the second nitration step. |
| Rapid Addition of Nitrating Agent | Add the nitrating agent dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring to ensure proper mixing and heat dissipation.[2] | Prevents localized "hot spots" and high concentrations of the nitrating agent, thus reducing dinitration. |
| Prolonged Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed to the desired extent. | Avoids the slow formation of dinitrated products over extended periods. |
Issue 2: Formation of an Undesired Mixture of Positional Isomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Nitrating Agent | Consider using alternative nitrating systems that can offer higher regioselectivity. For instance, milder nitrating agents or the use of directing protecting groups might be explored. | Improved selectivity for the desired positional isomer. |
| Inadequate Understanding of Directing Group Effects | Carefully analyze the electronic and steric effects of the substituents on the benzophenone ester. The ester and benzoyl groups are both deactivating and meta-directing. The combined effect will determine the primary sites of nitration. | Better prediction and potential control over the isomeric ratio of the products. |
| Reaction Conditions Favoring Multiple Isomers | Experiment with different solvent systems and reaction temperatures. In some cases, lower temperatures can enhance regioselectivity. | Identification of reaction conditions that favor the formation of a single isomer. |
Issue 3: Presence of Hydrolysis Product (Carboxylic Acid) in the Final Product Mixture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water in Reagents or Glassware | Ensure all reagents (sulfuric acid, nitric acid, solvent) are anhydrous and that all glassware is thoroughly dried before use. | Elimination of the necessary nucleophile (water) for the hydrolysis reaction. |
| Reaction Quenching with Water at Elevated Temperatures | Cool the reaction mixture to a low temperature (e.g., 0°C) before quenching with ice or water. | Minimized rate of ester hydrolysis during the work-up procedure. |
Experimental Protocols
Protocol 1: Controlled Mono-nitration of Methyl Benzoate (Model for Benzophenone Esters)
This protocol is adapted from standard laboratory procedures for the nitration of methyl benzoate and serves as a foundational method for the controlled nitration of benzophenone esters.[4][5]
Materials:
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Methyl benzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
-
Methanol (for recrystallization)
Procedure:
-
In a flask, cool 4.0 mL of concentrated sulfuric acid in an ice bath.
-
In a separate container, prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly and with constant stirring, add 3.0 g of methyl benzoate to the cooled sulfuric acid.
-
Add the prepared nitrating mixture dropwise to the methyl benzoate solution over a period of about 15 minutes, ensuring the temperature of the reaction mixture does not exceed 15°C.
-
After the addition is complete, allow the mixture to stand at room temperature for an additional 15 minutes.
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Pour the reaction mixture over crushed ice in a beaker.
-
Isolate the precipitated solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain purified methyl 3-nitrobenzoate.
Visualizations
Caption: Potential pathways for byproduct formation during the nitration of benzophenone esters.
Caption: A logical workflow for troubleshooting byproduct formation in the nitration of benzophenone esters.
References
Validation & Comparative
Unveiling the Spectroscopic Signature: A Comparative Guide to the 1H and 13C NMR Characterization of 4-ethoxycarbonyl-4'-nitrobenzophenone
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-ethoxycarbonyl-4'-nitrobenzophenone, a key intermediate in various synthetic pathways. To offer a comprehensive understanding, its spectral features are compared against closely related analogues: 4-nitrobenzophenone and ethyl 4-nitrobenzoate.
This guide presents experimental data in clearly structured tables, outlines a detailed experimental protocol for acquiring such data, and includes a workflow diagram for the characterization process, offering a complete reference for laboratory use.
Comparative Analysis of NMR Spectral Data
The structural confirmation of this compound, also known as ethyl 4-(4-nitrobenzoyl)benzoate, relies on the distinct signals observed in its ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitro group and the carbonyl bridge significantly influences the chemical shifts of the aromatic protons and carbons, providing a unique spectroscopic fingerprint.
A closely related analogue, methyl 4-(4-nitrobenzoyl)benzoate, has been synthesized and characterized, providing valuable insight. The ¹H NMR spectrum of the methyl ester shows two distinct sets of doublets in the aromatic region, corresponding to the two para-substituted benzene rings. The protons on the nitro-substituted ring are expectedly shifted further downfield due to the strong deshielding effect of the nitro group. The primary difference in the ¹H NMR spectrum of the target ethyl ester would be the presence of a quartet and a triplet corresponding to the ethoxy group, in place of the methyl singlet.
To illustrate the contributions of the individual moieties to the overall spectrum of the target molecule, the experimental data for 4-nitrobenzophenone and ethyl 4-nitrobenzoate are presented below for comparison.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm) for this compound's methyl analogue and its constituent fragments. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Compound | Aromatic Protons (Nitro-substituted Ring) | Aromatic Protons (Ester-substituted Ring) | Alkyl Protons | Reference |
| Methyl 4-(4-nitrobenzoyl)benzoate | 8.36 (d, J = 8.8 Hz, 2H), 7.92 (d, J = 8.8 Hz, 2H) | 8.21 (d, J = 8.6 Hz, 2H), 7.86 (d, J = 8.6 Hz, 2H) | 3.98 (s, 3H) | |
| 4-Nitrobenzophenone | 8.35 (d, J = 8.8 Hz, 2H) | 7.95 (d, J = 8.4 Hz, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.66 (t, J=7.2 Hz, 1H), 7.53 (t, J=7.8 Hz, 2H) | - | [1] |
| Ethyl 4-nitrobenzoate | 8.28 (d, 2H), 8.21 (d, 2H) | - | 4.44 (q, 2H), 1.44 (t, 3H) | [2] |
¹³C NMR Data Comparison
The ¹³C NMR data further corroborates the structure, with characteristic shifts for the carbonyl carbons and the aromatic carbons influenced by the substituents.
| Compound | Carbonyl Carbons (C=O) | Aromatic Carbons (Nitro-substituted Ring) | Aromatic Carbons (Ester/Phenyl Ring) | Alkyl Carbons | Reference |
| 4-Nitrobenzophenone | 194.8 | 149.8, 142.9, 130.7, 123.6 | 136.3, 133.5, 130.1, 128.7 | - | [1] |
| Ethyl 4-nitrobenzoate | 164.6 | 150.7, 136.1, 130.7, 123.5 | - | 61.9, 14.2 | [3][4] |
Experimental Protocol for ¹H and ¹³C NMR Characterization
The following is a generalized procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the sample's solubility and the absence of solvent signals that may overlap with analyte signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is chemically inert and provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved spectral lines. This is an iterative process of adjusting the shim coils to minimize line broadening.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.
3. ¹H NMR Spectrum Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For moderately concentrated samples, 8 to 16 scans are often sufficient.
-
Incorporate a relaxation delay between scans to allow the nuclei to return to equilibrium, ensuring accurate integration. A delay of 1-2 seconds is common.
4. ¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer's probe to the ¹³C frequency.
-
Set a wider spectral width, as carbon chemical shifts span a larger range (typically 0-220 ppm).
-
Employ a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a good signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
A relaxation delay is also important for quantitative ¹³C NMR, though for qualitative analysis, it may be shortened to reduce experiment time.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of a small organic molecule.
References
A Comparative Guide to FTIR and Mass Spectrometry Analysis of 4-ethoxycarbonyl-4'-nitrobenzophenone
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of two fundamental analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), for the characterization of 4-ethoxycarbonyl-4'-nitrobenzophenone. While experimental data for this specific molecule is not publicly available, this guide extrapolates the expected spectral characteristics based on its chemical structure and data from closely related analogs.
Molecular Structure and Expected Spectral Features
This compound is a benzophenone derivative featuring an ethoxycarbonyl group (-COOCH₂CH₃) on one phenyl ring and a nitro group (-NO₂) on the other. These functional groups, along with the diaryl ketone core, will give rise to distinct signals in both FTIR and mass spectra, allowing for its identification and characterization.
Chemical Structure:
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Spectral Data
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The table below summarizes the predicted key peaks.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~2980-2850 | C-H Stretch | Aliphatic (ethyl group) | Medium-Weak |
| ~1725 | C=O Stretch | Ester | Strong |
| ~1665 | C=O Stretch | Ketone | Strong |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1525 | N-O Asymmetric Stretch | Nitro Group | Strong |
| ~1345 | N-O Symmetric Stretch | Nitro Group | Strong |
| ~1275, ~1100 | C-O Stretch | Ester | Strong |
Note: The exact wavenumbers can vary slightly based on the molecular environment and sample preparation.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Predicted Mass Spectrometry Data
For this compound (molar mass: 299.28 g/mol ), the mass spectrum would likely show the molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Ion/Fragment | Fragmentation Pathway |
| 299 | [M]⁺ | Molecular Ion |
| 270 | [M-C₂H₅]⁺ | Loss of the ethyl group from the ester |
| 254 | [M-OC₂H₅]⁺ | Loss of the ethoxy group from the ester |
| 226 | [M-COOC₂H₅]⁺ | Loss of the ethoxycarbonyl group |
| 149 | [C₆H₄CO]⁺ | Cleavage at the ketone |
| 121 | [C₆H₅CO]⁺ | Cleavage at the ketone |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Comparison of Techniques
| Feature | FTIR Spectroscopy | Mass Spectrometry |
| Principle | Measures absorption of IR radiation by molecular bonds to identify functional groups. | Measures the mass-to-charge ratio of ionized molecules and their fragments to determine molecular weight and structure. |
| Information Provided | Functional groups present, bonding information. | Molecular weight, elemental composition (with high resolution), structural information from fragmentation patterns. |
| Sample State | Solid, liquid, or gas. | Typically requires sample to be in the gas phase or ionized from a solid/liquid. |
| Destructive? | No | Yes |
| Sensitivity | Microgram to milligram range. | Nanogram to picogram range. |
| Primary Use | Rapid identification of functional groups and compound classes. | Determination of molecular formula and elucidation of molecular structure. |
Alternative Analytical Techniques
For a comprehensive characterization of this compound, the following techniques can be used in conjunction with FTIR and MS:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons and their connectivity. This is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.
-
UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule, particularly those associated with the conjugated aromatic system and the nitro group.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which can be used to confirm the empirical and molecular formula.
Experimental Protocols
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition: The ATR accessory is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty crystal is recorded. The spectrum of the sample is then recorded.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. The positions and intensities of the absorption bands are then analyzed.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, positively charged ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the analysis of this compound using FTIR and Mass Spectrometry.
This guide provides a foundational understanding of how FTIR and mass spectrometry can be applied to the analysis of this compound. For definitive structural confirmation, a combination of these techniques with NMR spectroscopy is highly recommended.
comparative study of different synthetic routes to 4-ethoxycarbonyl-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-ethoxycarbonyl-4'-nitrobenzophenone, a key intermediate in pharmaceutical and materials science research. The comparison focuses on the widely employed Friedel-Crafts acylation and the versatile Suzuki-Miyaura coupling, offering insights into their respective methodologies, yields, and overall efficiency.
At a Glance: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Starting Materials | Ethyl benzoate, 4-Nitrobenzoyl chloride | Ethyl 4-halobenzoate (halo = I, Br), 4-Nitrophenylboronic acid |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Palladium complex (e.g., Pd(PPh₃)₄) |
| Reaction Time | Typically 2-6 hours | Generally 12-24 hours |
| Reported Yield | Moderate to High (60-85%) | High (often >90%) |
| Key Advantages | Readily available and inexpensive starting materials and catalyst. | High functional group tolerance, high yields, and regioselectivity. |
| Key Disadvantages | Stoichiometric amounts of Lewis acid catalyst required, potential for side reactions and regioselectivity issues with substituted arenes. | More expensive starting materials (boronic acids) and catalyst, requires inert atmosphere. |
Synthetic Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this route, ethyl benzoate is acylated with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, a solution of 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous DCM is added dropwise.
-
Addition of Substrate: After stirring for 15 minutes, a solution of ethyl benzoate (1.1 eq.) in anhydrous DCM is added dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Synthetic Route 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that offers a highly efficient and regioselective route to biaryl ketones. This method involves the coupling of an aryl halide (ethyl 4-iodobenzoate) with an arylboronic acid (4-nitrophenylboronic acid).
Experimental Protocol
-
Reaction Setup: A mixture of ethyl 4-iodobenzoate (1.0 eq.), 4-nitrophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is placed in a round-bottom flask.
-
Solvent Addition: A degassed mixture of toluene and water (e.g., 4:1 v/v) is added to the flask.
-
Reaction Progression: The reaction mixture is heated to reflux (approximately 90-100°C) under a nitrogen atmosphere for 12-24 hours. The reaction is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Friedel-Crafts Acylation Workflow.
Caption: Suzuki-Miyaura Coupling Workflow.
Concluding Remarks
Both Friedel-Crafts acylation and Suzuki-Miyaura coupling represent viable methods for the synthesis of this compound. The choice of synthetic route will largely depend on the specific requirements of the research, including cost, scale, and the need for functional group tolerance. While Friedel-Crafts acylation offers a more economical approach, the Suzuki-Miyaura coupling provides a more versatile and often higher-yielding alternative, particularly for complex and sensitive substrates. The experimental data and protocols provided herein serve as a guide for researchers to make an informed decision based on their synthetic goals.
A Comprehensive Guide to the Purity Validation of 4-ethoxycarbonyl-4'-nitrobenzophenone by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of chemical compounds is paramount. This guide provides a detailed comparison of the purity of 4-ethoxycarbonyl-4'-nitrobenzophenone before and after forced degradation studies, utilizing a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The experimental data herein serves as a benchmark for the validation of this compound's purity.
Comparative Purity Analysis
The purity of this compound was assessed using a developed Reverse-Phase HPLC (RP-HPLC) method. A pristine, undegraded sample was compared against samples subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress. The results demonstrate the method's capability to separate the parent compound from its degradation products, thus confirming its stability-indicating nature.
Table 1: HPLC Purity Profile of this compound Under Various Stress Conditions
| Stress Condition | Assay of this compound (%) | % Degradation | Number of Degradation Products |
| Untreated Sample | 99.8 | 0.2 | 1 |
| Acid Hydrolysis (0.1N HCl, 80°C, 24h) | 85.2 | 14.6 | 3 |
| Base Hydrolysis (0.1N NaOH, 80°C, 4h) | 78.9 | 20.9 | 4 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 92.5 | 7.3 | 2 |
| Thermal Degradation (105°C, 48h) | 98.1 | 1.7 | 2 |
| Photolytic Degradation (ICH Q1B, 7 days) | 96.4 | 3.4 | 3 |
Experimental Protocols
A detailed methodology for the HPLC analysis and the forced degradation studies is provided below to allow for replication and verification of the results.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating RP-HPLC method was developed and validated for the quantitative determination of this compound and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).
-
Gradient Program:
-
0-5 min: 40% A
-
5-15 min: 40% to 70% A
-
15-25 min: 70% A
-
25-30 min: 70% to 40% A
-
30-35 min: 40% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Forced Degradation Studies
Forced degradation studies were performed on this compound to demonstrate the specificity of the HPLC method.[1][2][3]
-
Acid Hydrolysis: 1 mL of 1 mg/mL stock solution was mixed with 1 mL of 0.1N HCl and heated at 80°C for 24 hours. The solution was then neutralized with 0.1N NaOH.
-
Base Hydrolysis: 1 mL of 1 mg/mL stock solution was mixed with 1 mL of 0.1N NaOH and heated at 80°C for 4 hours. The solution was then neutralized with 0.1N HCl.
-
Oxidative Degradation: 1 mL of 1 mg/mL stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid compound was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: The solid compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter for 7 days.
Visualizing the Workflow
The logical flow of the purity validation process is illustrated in the following diagrams.
References
A Comparative Guide to the Physicochemical and Biological Properties of 4-Ethoxycarbonyl-4'-nitrobenzophenone and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-ethoxycarbonyl-4'-nitrobenzophenone and structurally related nitrobenzophenone derivatives. While the precise X-ray crystal structure of this compound is not publicly available, this document compiles relevant crystallographic data of the parent compound, 4-nitrobenzophenone, alongside a comparison of physicochemical properties and biological activities of various substituted benzophenones. This information is intended to guide researchers in understanding the structure-activity relationships within this class of compounds and to provide a basis for the design of novel therapeutic agents.
Structural and Physicochemical Properties: A Comparative Overview
The substitution on the phenyl rings of the benzophenone scaffold significantly influences its conformation, particularly the dihedral angle between the two aromatic rings. This "twist angle" is a critical parameter affecting the molecule's overall shape and its interaction with biological targets.
While the crystal structure of this compound is not determined, the crystallographic data for the parent compound, 4-nitrobenzophenone, provides a foundational reference.
Table 1: Crystallographic Data for 4-Nitrobenzophenone
| Parameter | Value |
| CCDC Number | 4084162 |
| Empirical Formula | C₁₃H₉NO₃ |
| Formula Weight | 227.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 3.9190 |
| b (Å) | 23.0512 |
| c (Å) | 11.5262 |
| α (°) | 90.00 |
| β (°) | 90.575 |
| γ (°) | 90.00 |
Table 2: Comparison of Physicochemical Properties of Substituted Benzophenones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Nitrobenzophenone | C₁₃H₉NO₃ | 227.22 | 136-138 |
| This compound | C₁₆H₁₃NO₅ | 299.28 | Not available |
| 4-Methyl-4'-nitrobenzophenone | C₁₄H₁₁NO₃ | 241.24 | Not available |
| 4-Chloro-4'-nitrobenzophenone | C₁₃H₈ClNO₃ | 261.66 | Not available |
Experimental Protocols
General Synthesis of 4-Nitrobenzophenone Derivatives
A common method for the synthesis of 4-nitrobenzophenone derivatives is through a Friedel-Crafts acylation reaction. A generalized protocol is described below.
Materials:
-
Substituted or unsubstituted benzoyl chloride
-
Nitrobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for recrystallization (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzoyl chloride derivative in dry dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add nitrobenzene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically several hours to overnight).
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Characterization of this compound
-
**¹H NMR (400 MHz,
A Researcher's Guide to Analytical Standards for Benzophenone Derivatives
For researchers, scientists, and drug development professionals, the accurate characterization of benzophenone derivatives is critical. This guide provides a comprehensive comparison of analytical standards and methodologies, supported by experimental data, to ensure precise and reliable results in your research.
Benzophenones, a class of compounds widely used as UV filters in sunscreens, food packaging, and industrial applications, are under increasing scrutiny due to their potential endocrine-disrupting properties.[1][2] Consequently, robust and sensitive analytical methods are essential for their detection and quantification in various matrices, including environmental samples, cosmetics, and biological fluids.[1][3][4][5] This guide explores the most common analytical techniques for benzophenone derivative characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Methods
The choice of analytical method for benzophenone derivatives depends on several factors, including the sample matrix, the target analytes, and the required sensitivity and selectivity. The following tables summarize the performance of different methods based on published experimental data.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC, particularly when coupled with UV or mass spectrometry detectors, is a popular and versatile technique for the analysis of benzophenone derivatives.[1][6]
| Analyte(s) | Method | Stationary Phase | Mobile Phase | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Benzophenone-4 & Octocrylene | Isocratic HPLC-UV | C18 | Acetonitrile-methanol-water with 0.2% trifluoroacetic acid | 1.0 - 100 | - | - | 87.3 - 98.9 | [7] |
| Phenytoin impurities (Benzophenone & Benzil) | RP-HPLC-UV | C8 | Acetonitrile–1% acetic acid (60:40, v/v) | 0.1 - 8 | 0.04 - 0.11 | 0.13 - 0.34 | - | [6] |
| 10 Benzophenone derivatives | UHPLC-MS/MS | C18 | Water and Methanol with 0.1% formic acid | 0.4–20 ng/g | 0.001–0.289 ng/g | 0.003–0.867 ng/g | 79 - 121 | [8] |
| 17 Benzophenone derivatives | UHPLC-MS/MS | - | - | - | - | 1–50 μg kg−1 | >70 | [9] |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile benzophenone derivatives.[10][11]
| Analyte(s) | Method | Linearity | LOD | LOQ | Recovery (%) | Reference |
| Benzophenone & 17 derivatives | GC-MS | - | - | - | - | [10] |
| Benzodiazepines (as benzophenone derivatives) | GC-MS | - | 0.2 mg/L | - | - | [11] |
| BP-1, BP-3, BP-8 | GC-MS | 2.5–600 µg L−1 | 34 - 70 ng mL−1 (SCAN), 13 - 24 ng mL−1 (SIM) | - | 96–107 (water), 44–70 (cosmetics) | [3][5][12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the key techniques discussed.
HPLC-UV Method for Benzophenone-4 and Octocrylene
This method is suitable for the simultaneous determination of hydrophilic and lipophilic UV filters in sunscreens.[7]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile-methanol-water (20:67:13, v/v/v), with the water component containing 0.2% trifluoroacetic acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Not specified in the provided text.
-
Injection Volume: Not specified in the provided text.
Sample Preparation (for sunscreen):
-
Accurately weigh a portion of the sunscreen sample.
-
Disperse the sample in a suitable solvent using ultrasound.
-
Filter the extract before injection into the HPLC system.
GC-MS Method for Benzophenone Derivatives in Packaging
This method is designed for the identification and quantification of benzophenone and its derivatives that may migrate from paper and cardboard packaging materials.[10]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
Reagents:
-
Standard solutions of benzophenone and its derivatives.
-
Tenax® (for migration testing).
GC-MS Conditions:
-
Specific column, temperature program, and MS parameters would be required for replication and are detailed in the full study.[10]
Sample Preparation (Migration Test):
-
Place the paper or cardboard sample in a migration cell with Tenax® as a food simulant.
-
Incubate at 40°C for 10 days.[10]
-
Extract the analytes from the Tenax® with a suitable solvent.
-
Analyze the extract by GC-MS.
Visualizing Analytical Workflows
Understanding the sequence of steps in an analytical procedure is crucial for proper execution. The following diagrams, generated using the DOT language, illustrate typical workflows for sample preparation and analysis.
Caption: Workflow for HPLC-UV analysis of benzophenones in sunscreen.
Caption: Workflow for GC-MS analysis of benzophenones from packaging.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine quantitative analysis due to lower sensitivity compared to chromatographic methods, NMR spectroscopy is an invaluable tool for the structural elucidation of benzophenone derivatives.[13][14] 1H and 13C NMR spectra provide detailed information about the molecular structure, allowing for the unambiguous identification of known compounds and the characterization of novel derivatives.[13][14][15]
Key applications of NMR in benzophenone characterization include:
-
Structural Confirmation: Verifying the identity of synthesized or isolated benzophenone derivatives by comparing their NMR spectra with reference data.[13][16][17]
-
Impurity Profiling: Identifying and characterizing impurities in bulk drug substances or formulations.
-
Stereochemical Analysis: Determining the stereochemistry of chiral benzophenone derivatives.[14]
This guide provides a foundational understanding of the analytical standards and methodologies for the characterization of benzophenone derivatives. For specific applications, it is essential to consult the detailed research articles and validate the chosen method according to the relevant regulatory guidelines. High-purity analytical standards are also crucial for accurate quantification and method validation.[2][18]
References
- 1. mdpi.com [mdpi.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analytical chemistry - IR and H-NMR analysis of benzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Benzophenone(119-61-9) 1H NMR spectrum [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 二苯甲酮 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
A Comparative Analysis of the Toxicity of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of various substituted benzophenones, a class of compounds widely used as UV filters in sunscreens and other personal care products, as well as in industrial applications.[1][2] Growing evidence suggests that some of these compounds may pose health risks, including endocrine disruption, phototoxicity, and developmental effects.[1][3][4] This document summarizes key experimental data to facilitate an objective comparison of their toxicological profiles.
Comparative Toxicity Data of Substituted Benzophenones
The following tables summarize the acute toxicity and endocrine-disrupting potential of several commonly used benzophenone derivatives. The data is compiled from various in vivo and in vitro studies.
Table 1: Acute Toxicity of Substituted Benzophenones
| Compound | CAS Number | Test Organism | Route of Administration | LD50 | Reference |
| Benzophenone (BP) | 119-61-9 | Rat | Oral | >1,900 mg/kg | |
| Benzophenone-1 (BP-1) | 131-56-6 | Rat | Oral | 8,600 mg/kg | [5] |
| Benzophenone-2 (BP-2) | 131-55-5 | Rat | Oral | Slightly toxic | [6] |
| Benzophenone-3 (Oxybenzone) | 131-57-7 | Rat | Oral | >6,000 mg/kg | [7] |
| Benzophenone-4 (Sulisobenzone) | 4065-45-6 | Rat | Oral | 3,530 mg/kg | [6] |
| Benzophenone-8 (Dioxybenzone) | 131-53-3 | Rat | Oral | >2,000 mg/kg | [6] |
| Benzophenone-12 | 1843-05-6 | Rat | Oral | >10,000 mg/kg | [6] |
Table 2: Endocrine Disrupting Potential of Substituted Benzophenones
| Compound | Assay | Endpoint | Result | Reference |
| Benzophenone-1 (BP-1) | Uterotrophic Assay (Rat) | Increased uterine weight | Weakly estrogenic | [8] |
| Benzophenone-2 (BP-2) | Uterotrophic Assay (Rat) | Increased uterine weight | Estrogenic | [9] |
| Benzophenone-3 (Oxybenzone) | Uterotrophic Assay (Rat) | Increased uterine weight | Weakly estrogenic | [4] |
| 4-Hydroxybenzophenone | Uterotrophic Assay (Rat) | Increased uterine weight | Estrogenic | [10] |
| 2,4-Dihydroxybenzophenone | Uterotrophic Assay (Rat) | Increased uterine weight | Weakly estrogenic | [9] |
| 2,2',4,4'-Tetrahydroxybenzophenone | Uterotrophic Assay (Rat) | Increased uterine weight | Estrogenic | [9] |
Experimental Protocols
Detailed methodologies for key toxicological assays cited in this guide are provided below.
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This in vitro assay is used to identify the phototoxic potential of a substance.[11][12][13]
Objective: To determine the cytotoxic and phototoxic potential of a test substance by comparing its toxicity in the presence and absence of non-cytotoxic UV-A light.[11][13]
Cell Line: Balb/c 3T3 mouse fibroblasts.[11]
Procedure:
-
Cell Seeding: 3T3 cells are seeded into 96-well plates and incubated for 24 hours to form a monolayer.[11]
-
Pre-incubation: The cells are then treated with various concentrations of the test substance for a short period (e.g., 1 hour). Two plates are prepared for each test substance.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark.
-
Incubation: The treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.[11]
-
Neutral Red Uptake: Cell viability is assessed by adding a neutral red solution. Viable cells take up the dye into their lysosomes.[11][13]
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in viability (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritancy-Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than a certain threshold indicates phototoxic potential.
Rodent Uterotrophic Assay
This in vivo assay is used to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.[9][14][15]
Objective: To identify substances that mimic the effect of estrogen on the uterus.[14][15]
Animal Model: Immature or ovariectomized adult female rats or mice.[15]
Procedure:
-
Animal Preparation: Immature female rodents or surgically ovariectomized adult females are used. Ovariectomy removes the endogenous source of estrogen.[15]
-
Dosing: The animals are administered the test substance (e.g., via oral gavage or subcutaneous injection) daily for a period of three consecutive days. A positive control (e.g., 17α-ethinyl estradiol) and a vehicle control are run in parallel.[14][16]
-
Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed.
-
Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates estrogenic activity.[9]
Zebrafish Embryotoxicity Assay
This assay utilizes the zebrafish (Danio rerio) embryo as a model organism to assess the developmental toxicity of chemicals.[17][18]
Objective: To evaluate the potential of a substance to cause mortality, malformations, and other adverse effects during embryonic development.[18][19]
Procedure:
-
Egg Collection and Fertilization: Fertilized zebrafish eggs are collected shortly after spawning.
-
Exposure: Healthy, fertilized embryos are placed in multi-well plates containing various concentrations of the test substance dissolved in embryo medium. A control group is exposed to the medium alone.
-
Incubation: The plates are incubated under controlled conditions (temperature and light cycle).
-
Observation: Embryos are observed at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a microscope.[17]
-
Endpoints: Several developmental endpoints are recorded, including mortality, hatching rate, and the presence of morphological abnormalities such as tail malformations, yolk sac edema, and heart defects.[19]
Key Signaling Pathways and Mechanisms of Toxicity
The toxicity of substituted benzophenones is often mediated through specific signaling pathways. Understanding these pathways is crucial for risk assessment and the development of safer alternatives.
Benzophenone-Induced Oxidative Stress
Many benzophenones have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and apoptosis.[2][3][20]
Caption: Benzophenone-induced oxidative stress pathway.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Certain benzophenones can interfere with the HPG axis, which is responsible for regulating reproduction and steroid hormone production.
Caption: Disruption of the HPG axis by benzophenones.
Estrogen Receptor Signaling Pathway
Many benzophenones exhibit estrogenic activity by binding to estrogen receptors (ERs) and activating downstream signaling pathways.[21][22]
Caption: Estrogen receptor signaling pathway activation.
Experimental Workflow Example: In Vitro Phototoxicity Assessment
The following diagram illustrates a typical workflow for assessing the phototoxicity of a substituted benzophenone using the 3T3 NRU assay.
Caption: Workflow for in vitro phototoxicity testing.
References
- 1. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenone-3 causes oxidative stress in the brain and impairs aversive memory in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. cir-safety.org [cir-safety.org]
- 9. Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dir.ca.gov [dir.ca.gov]
- 17. Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluating the embryotoxicity of benzophenone-based photoinitiators in stem cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 22. Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis | PLOS One [journals.plos.org]
Spectroscopic Scrutiny: A Comparative Analysis of 4-Ethoxycarbonyl-4'-nitrobenzophenone Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of ortho-, meta-, and para-isomers of 4-ethoxycarbonyl-4'-nitrobenzophenone. This guide provides a predictive comparison of their key spectroscopic features based on established principles and data from closely related precursor molecules, offering a valuable resource for characterization and quality control.
The isomeric purity of active pharmaceutical ingredients and key intermediates is a critical quality attribute in drug development. Subtle differences in the substitution pattern on a core scaffold can significantly impact a molecule's pharmacological and toxicological profile. This guide presents a comprehensive spectroscopic comparison of the ortho-, meta-, and para-isomers of this compound, compounds of interest in medicinal chemistry. In the absence of direct experimental data for all isomers, this comparison is built upon a predictive analysis of their expected spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Predicted Spectroscopic Data Summary
The following tables summarize the predicted key spectroscopic data for the ortho-, meta-, and para-isomers of this compound. These predictions are based on the known spectroscopic properties of precursor molecules, including ethyl 2-nitrobenzoate, ethyl 3-nitrobenzoate, ethyl 4-nitrobenzoate, and 4-nitrobenzophenone.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| 2-Ethoxycarbonyl-4'-nitrobenzophenone (ortho) | Ethyl Group: ~1.4 (t, 3H), ~4.4 (q, 2H)Aromatic Protons (Ethoxycarbonyl Ring): ~7.4-7.8 (m, 4H)Aromatic Protons (Nitro Ring): ~7.9 (d, 2H), ~8.3 (d, 2H) |
| 3-Ethoxycarbonyl-4'-nitrobenzophenone (meta) | Ethyl Group: ~1.4 (t, 3H), ~4.4 (q, 2H)Aromatic Protons (Ethoxycarbonyl Ring): ~7.6 (t, 1H), ~8.0 (d, 1H), ~8.2 (d, 1H), ~8.4 (s, 1H)Aromatic Protons (Nitro Ring): ~7.9 (d, 2H), ~8.3 (d, 2H) |
| This compound (para) | Ethyl Group: ~1.4 (t, 3H), ~4.4 (q, 2H)Aromatic Protons (Ethoxycarbonyl Ring): ~7.8 (d, 2H), ~8.1 (d, 2H)Aromatic Protons (Nitro Ring): ~7.9 (d, 2H), ~8.3 (d, 2H) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| 2-Ethoxycarbonyl-4'-nitrobenzophenone (ortho) | Ethyl Group: ~14, ~62Carbonyl (Ester): ~165Carbonyl (Ketone): ~195Aromatic Carbons: ~124-150 |
| 3-Ethoxycarbonyl-4'-nitrobenzophenone (meta) | Ethyl Group: ~14, ~62Carbonyl (Ester): ~165Carbonyl (Ketone): ~195Aromatic Carbons: ~124-150 |
| This compound (para) | Ethyl Group: ~14, ~62Carbonyl (Ester): ~165Carbonyl (Ketone): ~195Aromatic Carbons: ~124-150 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | C=O (Ketone) Stretch | C=O (Ester) Stretch | C-O Stretch | NO₂ Stretch |
| ortho, meta, para | ~1660-1670 | ~1720-1730 | ~1270-1300 | ~1520 (asymmetric), ~1350 (symmetric) |
Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm)
| Isomer | Predicted λ_max (in Ethanol) |
| ortho, meta, para | One band around 260-280 nm and a weaker, broader band at longer wavelengths. |
Table 5: Predicted Key Mass Spectrometry Fragments (m/z)
| Isomer | Predicted Key Fragments |
| ortho, meta, para | [M]⁺: 299[M-OEt]⁺: 254[M-COOEt]⁺: 226[C₆H₄NO₂]⁺: 122[C₆H₅CO]⁺: 105[C₆H₅]⁺: 77 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Typical parameters include a 45-degree pulse width, a relaxation delay of 2 seconds, and 512-1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or acetonitrile, in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_max.
-
Data Acquisition: Scan the sample from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion probe (DIP) or gas chromatography (GC) can be used. For ESI, the sample is dissolved in a suitable solvent and infused directly or via liquid chromatography (LC).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
Logical Relationship of Spectroscopic Features
The following diagram illustrates the logical relationships between the isomeric structure and the expected spectroscopic features.
Caption: Structure-Spectra Relationship.
Safety Operating Guide
Safe Disposal of 4-Ethoxycarbonyl-4'-nitrobenzophenone: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Ethoxycarbonyl-4'-nitrobenzophenone, a compound utilized in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, it is best practice to handle it with care.[1] Similar benzophenone derivatives are known to cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3] In case of contact, rinse the affected area thoroughly with water.[1][2]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, whether in pure form or as waste from experimental procedures, is to treat it as chemical waste.
-
Waste Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a designated, clearly labeled, and sealable waste container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Waste Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4]
-
The storage area should be clearly marked as a chemical waste accumulation point.
-
-
Disposal :
-
The primary and recommended method for disposal is to arrange for pickup by a licensed and approved waste disposal company.[2]
-
Never dispose of this compound down the drain or in regular trash.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided safety data sheets regarding concentration limits or quantities that would alter the disposal procedure. Therefore, all quantities of this compound waste should be handled and disposed of following the protocol outlined above.
| Parameter | Value | Source |
| Recommended Disposal Method | Approved Waste Disposal Plant | Thermo Fisher Scientific SDS[2] |
| Incompatible Materials for Storage | Strong oxidizing agents, Strong bases | Fisher Scientific SDS[4] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Ethoxycarbonyl-4'-nitrobenzophenone
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4-Ethoxycarbonyl-4'-nitrobenzophenone. The following procedures are based on safety data for structurally similar compounds and are intended to provide a robust framework for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Warning: This substance is expected to cause skin and serious eye irritation. May cause respiratory irritation.[1][2][3]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][4] | Essential for preventing eye contact which can cause serious irritation.[1] Use of a face shield is recommended if there is a splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Protects against skin contact, which can cause irritation.[1] Always inspect gloves before use and change them if they are contaminated. |
| Skin and Body Protection | Laboratory coat or protective clothing.[1][4] | Prevents contamination of personal clothing and skin. Protective boots may be necessary depending on the scale of handling.[1] |
| Respiratory Protection | NIOSH-approved dust respirator.[1] | Required when handling the solid form to avoid inhalation of dust particles, which may cause respiratory irritation.[3] Ensure adequate ventilation, such as a chemical fume hood.[4] |
Operational and Handling Protocols
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4]
-
Avoid generating dust during handling.[2]
-
Wash hands and face thoroughly after handling the substance.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| In case of Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1] |
| In case of Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice or attention. Wash contaminated clothing before reuse.[1] |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice or attention.[1] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice or attention if you feel unwell.[4][5] |
Spill and Disposal Plan
In the event of a spill, follow the workflow below. Personal protective equipment should be worn at all times during cleanup.
Disposal:
-
Dispose of this compound and any contaminated materials in a designated hazardous waste container.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[4] Do not empty into drains.[4]
Physical and Chemical Properties (of structurally similar compounds)
| Property | Value (for 4-Nitrobenzophenone) |
| Physical State | Solid, Crystal - Powder[1] |
| Color | Very pale yellow - Pale yellow green[1] |
| Melting Point | 136 - 138 °C[4] |
| Boiling Point | No data available[1] |
| Flash Point | No data available[1] |
| Solubility | No data available |
| Vapor Pressure | No data available[1] |
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
